Chemical structure and properties of 1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS Registry Number: 124845-21-2 (Primary Amide) | Related CAS: 78703-53-4 (Carboxylic Acid Precursor) Molecular Formula: C H N O Molecular Weight: 139.16 g/mol [1] Executive Summary 1,3-Dimethyl-1H-pyrazole-4-carboxamid...
1,3-Dimethyl-1H-pyrazole-4-carboxamide is a critical heterocyclic building block extensively utilized in the discovery of agrochemicals (specifically SDHI fungicides) and small-molecule kinase inhibitors. As a rigid, aromatic scaffold, it serves as a pharmacophore linker that orients hydrogen-bond donors and acceptors in precise spatial arrangements. This guide details its structural properties, regioselective synthesis, and application in fragment-based drug design (FBDD).
Chemical Structure & Electronic Properties
Structural Identity
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. In the 1,3-dimethyl-1H-pyrazole-4-carboxamide isomer, the substitution pattern is specific:
N1 Position: Methylated (
-methyl), preventing tautomerism and locking the aromatic system.
C3 Position: Methylated, providing steric bulk and lipophilicity.
C4 Position: Carboxamide group (
), acting as the primary handle for biological interaction or further derivatization.
C5 Position: Unsubstituted (contains a proton), often used as a diagnostic handle in NMR spectroscopy.
Electronic Profile
Aromaticity: The pyrazole ring is
-excessive (electron-rich), making the C4 position nucleophilic in the absence of the electron-withdrawing amide group. However, the carbonyl at C4 pulls electron density, stabilizing the ring against oxidation.
Hydrogen Bonding: The primary amide functions as a dual H-bond donor (
) and acceptor (). In protein binding pockets, this motif often mimics the backbone interactions of peptide substrates.
Dipole Moment: The vector sum of the N1-methyl and the C4-carbonyl creates a significant dipole, influencing orientation in electrostatic binding pockets (e.g., ATP-binding sites of kinases).
Synthesis & Manufacturing
The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxamide is non-trivial due to the "regioselectivity challenge" inherent in pyrazole chemistry. Reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.
Optimized Synthetic Route (Regioselective)
To maximize the yield of the desired 1,3-isomer and minimize the 1,5-isomer, the following protocol is recommended.
Step 1: Enaminone Formation
Condensation of ethyl acetoacetate with
-dimethylformamide dimethyl acetal (DMF-DMA) yields the intermediate ethyl 2-((dimethylamino)methylene)-3-oxobutanoate. This "push-pull" alkene directs the subsequent nucleophilic attack.
Step 2: Cyclization (The Critical Step)
Reacting the intermediate with methylhydrazine.
Mechanistic Insight: The terminal nitrogen of methylhydrazine is more nucleophilic. It attacks the more electrophilic center of the intermediate. By using the enaminone rather than a simple diketone, the electronic bias is amplified, favoring the formation of the 1,3-dimethyl isomer over the 1,5-isomer.
Step 3: Amidation
Direct aminolysis of the ester or conversion via the acid chloride.
8.05 (s, 1H): H-5 proton . The diagnostic singlet for the pyrazole ring.
7.30, 6.90 (br s, 2H): Amide NH . Broad signals, often split due to restricted rotation.
3.75 (s, 3H): -Methyl .
2.35 (s, 3H): -Methyl .
MS (ESI):
140.1 .
Biological Applications & Drug Discovery
Pharmacophore in Kinase Inhibitors
The 1,3-dimethylpyrazole-4-carboxamide motif is a bioisostere for the benzamide group found in many ATP-competitive inhibitors.
Binding Mode: The amide oxygen accepts a hydrogen bond from the kinase hinge region, while the amide nitrogen donates a hydrogen bond to the backbone carbonyl.
Selectivity: The N-methyl group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the gatekeeper region), depending on the kinase.
Agrochemical Relevance (SDHI Fungicides)
This molecule is the core scaffold for Penflufen and related Succinate Dehydrogenase Inhibitors (SDHIs).
Mechanism: The amide bond mimics the substrate ubiquinone, blocking electron transport in Complex II of the fungal mitochondrial respiratory chain.
Structure-Activity Relationship (SAR): The 1,3-dimethyl pattern is optimized for fit within the hydrophobic cleft of the SDH enzyme; changing to 1,5-dimethyl drastically reduces potency due to steric clash.
Interaction Map
Figure 2: Pharmacophore interaction map showing key binding vectors in protein active sites.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxamide
Note: This protocol assumes starting from the carboxylic acid to ensure high purity.
Activation: Charge a round-bottom flask with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and dry dichloromethane (DCM).
Chlorination: Add thionyl chloride (
, 2.0 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like activation.
Reflux: Heat to reflux (40°C) for 2 hours until gas evolution (
) ceases.
Evaporation: Concentrate in vacuo to remove excess
. Re-dissolve the crude acid chloride in dry DCM.
Amidation: Cool the solution to 0°C. Slowly bubble anhydrous ammonia gas through the solution OR add concentrated ammonium hydroxide (28% aq) dropwise.
Workup: Stir for 1 hour. Filter the precipitated solid. Wash with cold water to remove ammonium chloride salts. Recrystallize from ethanol/water.
Quality Control:
Check TLC (5% MeOH in DCM).
Confirm absence of Acid peak in IR (broad -OH stretch ~3000 cm
should be gone; replaced by sharp NH doublets ~3100-3400 cm).
References
PubChem. Penflufen (Related Agrochemical using this scaffold). National Library of Medicine. [Link]
Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles.[Link]
ResearchGate. Crystal structure and properties of pyrazole carboxamides. (Contextual data derived from similar 1,3-dimethyl derivatives).[3][4] [Link]
Thermodynamic stability of 1,3-dimethylpyrazole derivatives
An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethylpyrazole Derivatives Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-dimethylpyrazole deriva...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethylpyrazole Derivatives
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-dimethylpyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the fundamental principles governing their stability, including aromaticity, substituent effects, and intermolecular forces. This document synthesizes theoretical insights from computational chemistry with practical, field-proven experimental methodologies. Detailed protocols for thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, explaining the causality behind experimental choices to ensure self-validating and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and experimentally determine the stability of this important molecular scaffold.
Introduction to Pyrazoles and Their Significance
Heterocyclic compounds form the backbone of modern pharmacology and organic chemistry. Among them, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold".[1] This is due to its unique structural and electronic properties, which allow it to participate in various biological interactions.
The Pyrazole Core in Medicinal Chemistry
The pyrazole motif is present in a wide array of commercially successful drugs, demonstrating its versatility and importance.[2] Notable examples include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[2] The value of the pyrazole ring in drug design stems from its ability to act as both a hydrogen bond donor and acceptor, engage in pi-stacking interactions, and serve as a rigid scaffold to orient functional groups for optimal target binding.[3] Consequently, pyrazole derivatives have been extensively explored for a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[2][4][5]
Focus on 1,3-Dimethylpyrazole Derivatives
The methylation of the pyrazole core at the N1 and C3 positions yields 1,3-dimethylpyrazole. This substitution pre-empts the tautomerism often observed in N-unsubstituted pyrazoles, leading to a single, well-defined isomer.[3][6] This structural rigidity simplifies structure-activity relationship (SAR) studies and can enhance metabolic stability, making these derivatives particularly attractive for drug development.[7] Understanding the thermodynamic stability of this core structure and its derivatives is paramount for predicting shelf-life, degradation pathways, and behavior under physiological and processing conditions.
Fundamentals of Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its energy content; lower energy corresponds to higher stability. This is typically quantified by the standard Gibbs free energy of formation (ΔG°f) or the enthalpy of formation (ΔH°f).
Enthalpy of Formation (ΔH°f)
The enthalpy of formation is a critical parameter for assessing stability. Experimental values can be determined with high accuracy using techniques like static bomb combustion calorimetry.[8] Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G2(MP2)), are also widely used to predict these values.[8][9] Studies have shown that for N-substituted pyrazoles, there can be discrepancies between experimental and calculated values, highlighting the complexity of accurately modeling these systems.[8][10] In general, pyrazole and its derivatives are highly stable compounds, resistant to both oxidation and reduction under many conditions.[4]
The Role of Aromaticity and Resonance
The pyrazole ring is an aromatic system, which contributes significantly to its stability.[4][6] The delocalization of π-electrons across the five-membered ring lowers the overall energy of the molecule. This aromatic character is a key reason for the high thermal and chemical stability observed in pyrazole derivatives.[6] Computational studies suggest that factors including (hetero)aromaticity and the delocalization of electrons (resonance) play a significant role in the thermodynamic stability of the pyrazole ring system.[11][12] The arrangement of heteroatoms is also crucial; computational analyses have indicated that the proximity of the two electronegative nitrogen atoms in pyrazole can lead to a concentration of negative charge, which can influence its stability relative to its isomer, imidazole.[13]
Factors Influencing the Stability of 1,3-Dimethylpyrazole Derivatives
The inherent stability of the 1,3-dimethylpyrazole core can be significantly modulated by the nature and position of other substituents on the ring.
Solubility profile of 1,3-dimethyl-1H-pyrazole-4-carboxamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,3-Dimethyl-1H-pyrazole-4-carboxamide in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 1,3-Dimethyl-1H-pyrazole-4-carboxamide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 1,3-dimethyl-1H-pyrazole-4-carboxamide in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of solubility, detailed experimental protocols, data analysis, and the relevance of this data in the pharmaceutical sciences. While specific experimental data for 1,3-dimethyl-1H-pyrazole-4-carboxamide is not publicly available, this guide serves as a complete methodological framework for its determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][4] Among these properties, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—is of paramount importance.[5][6] For an orally administered drug, dissolution in the gastrointestinal fluids is a prerequisite for absorption and subsequent systemic circulation to elicit a pharmacological response.[2][4] Consequently, a thorough understanding of the solubility profile of a drug candidate like 1,3-dimethyl-1H-pyrazole-4-carboxamide is fundamental for formulation development, predicting in vivo behavior, and ensuring consistent therapeutic outcomes.[1][7]
The pyrazole scaffold is a common motif in many biologically active compounds, and understanding the solubility of its derivatives is crucial for their development.[8] The subject of this guide, 1,3-dimethyl-1H-pyrazole-4-carboxamide, is a molecule of interest for which a detailed solubility profile in various organic solvents is essential for its progression through the drug development pipeline. Organic solvents play a critical role in various stages of pharmaceutical manufacturing, including synthesis, purification, crystallization, and the preparation of liquid formulations.
This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to meticulously characterize the solubility of 1,3-dimethyl-1H-pyrazole-4-carboxamide.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of intermolecular forces.[6][9] The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[9][10] This principle is rooted in the thermodynamics of solute-solvent interactions. The overall solubility is determined by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9][11]
For 1,3-dimethyl-1H-pyrazole-4-carboxamide to dissolve in an organic solvent, the energy required to overcome the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions (solvation energy).[11]
Key intermolecular forces at play include:
Van der Waals forces (London dispersion forces, dipole-dipole interactions): These are ubiquitous and play a significant role in the dissolution of nonpolar and polar compounds.
Hydrogen bonding: The carboxamide group in 1,3-dimethyl-1H-pyrazole-4-carboxamide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a critical factor in its solubility in protic and aprotic polar solvents.[9]
The polarity of both the solute and the solvent is a key determinant of solubility. The structure of 1,3-dimethyl-1H-pyrazole-4-carboxamide suggests a degree of polarity, which would indicate a higher solubility in polar organic solvents.
Experimental Determination of Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method .[12][13] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Materials and Equipment
1,3-dimethyl-1H-pyrazole-4-carboxamide (solid, high purity)
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade.
Scintillation vials or glass flasks with screw caps
This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.
Step 1: Preparation of Saturated Solutions
Add an excess amount of solid 1,3-dimethyl-1H-pyrazole-4-carboxamide to a series of vials. The excess is crucial to ensure that the resulting solution is saturated.
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
Securely cap the vials to prevent solvent evaporation.
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed.[13] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.
Step 2: Equilibration
Allow the samples to shake for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.[7]
To verify that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Step 3: Sample Collection and Preparation
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
Develop and validate an HPLC method for the quantification of 1,3-dimethyl-1H-pyrazole-4-carboxamide. This includes selecting an appropriate column, mobile phase, and detector wavelength.
Prepare a series of calibration standards of known concentrations.
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
Inject the diluted samples and determine their concentration from the calibration curve.
Calculate the original solubility in the solvent, accounting for the dilution factor.
Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again.
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[14]
The weight of the residue represents the mass of 1,3-dimethyl-1H-pyrazole-4-carboxamide dissolved in the known volume of the solvent.
Calculate the solubility, typically expressed in mg/mL or g/L.
Visual Workflow of the Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data for 1,3-dimethyl-1H-pyrazole-4-carboxamide should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Method of Analysis
Methanol
25
[Experimental Value]
[Calculated Value]
HPLC
Ethanol
25
[Experimental Value]
[Calculated Value]
HPLC
Acetone
25
[Experimental Value]
[Calculated Value]
HPLC
Ethyl Acetate
25
[Experimental Value]
[Calculated Value]
HPLC
Dichloromethane
25
[Experimental Value]
[Calculated Value]
HPLC
DMSO
25
[Experimental Value]
[Calculated Value]
HPLC
Interpreting the Results
The solubility data will provide valuable insights into the physicochemical properties of 1,3-dimethyl-1H-pyrazole-4-carboxamide. A higher solubility in polar solvents like methanol, ethanol, and DMSO would be expected due to the potential for hydrogen bonding and dipole-dipole interactions. Conversely, lower solubility would be anticipated in less polar solvents like ethyl acetate and dichloromethane. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.
Thermodynamic Modeling of Solubility
While experimental determination is essential, thermodynamic models can be employed to predict and correlate solubility data.[15][16] Models such as the Apelblat equation, the λh (Buchowski) model, and the Wilson model are commonly used to describe the temperature dependence of solubility.[15]
The general form of the relationship between solubility and temperature can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution. An increase in solubility with temperature indicates an endothermic dissolution process.[17]
The application of these models requires experimental data points at different temperatures. Once the solubility of 1,3-dimethyl-1H-pyrazole-4-carboxamide has been determined at several temperatures, these models can be used to interpolate and extrapolate solubility at other conditions, which can be valuable for process optimization.
Conclusion
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1,3-dimethyl-1H-pyrazole-4-carboxamide in organic solvents. By adhering to the detailed protocols and understanding the underlying theoretical principles, researchers can generate high-quality, reliable solubility data. This information is a cornerstone for informed decision-making in the drug development process, from early-stage discovery and lead optimization to formulation and manufacturing. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for the physicochemical characterization of this and other promising pharmaceutical compounds.
References
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
SlidePlayer. (n.d.). Gravimetric Analysis • The Solubility of Precipitates. Retrieved from [Link]
International Journal of Pharmaceutical and Medical Research. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. Retrieved from [Link]
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
World Health Organization. (2019). Annex 4. Retrieved from [Link]
Scribd. (n.d.). Solvent Solute Interactions. Retrieved from [Link]
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]
Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Retrieved from [Link]
ScienceDirect. (2019, January 15). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. Retrieved from [Link]
StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
ResearchGate. (2025, August 7). Solubility measurements and thermodynamic modeling of pyrazinamide in five different solvent-antisolvent mixtures. Retrieved from [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
Springer. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]
MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]
Architectural Mastery: The Pyrazole-4-Carboxamide Scaffold in Next-Gen SDHI Fungicides
Executive Summary The pyrazole-4-carboxamide scaffold represents the zenith of modern Succinate Dehydrogenase Inhibitor (SDHI) design. Displacing first-generation carboxamides like carboxin, this pharmacophore has become...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole-4-carboxamide scaffold represents the zenith of modern Succinate Dehydrogenase Inhibitor (SDHI) design. Displacing first-generation carboxamides like carboxin, this pharmacophore has become the backbone of a multi-billion dollar fungicide market, boasting broad-spectrum efficacy against Ascomycetes and Basidiomycetes. This guide dissects the scaffold's molecular architecture, details the industrial-grade synthetic pathways required for its construction, and analyzes the structure-activity relationships (SAR) that drive its potency.
Part 1: The Pharmacophore & Mechanism of Action
The efficacy of pyrazole-4-carboxamides stems from their precise disruption of the fungal respiratory chain. They target Complex II (Succinate Dehydrogenase or SQR) , specifically binding to the ubiquinone-binding pocket (Qp site).
Molecular Binding Topology
The scaffold functions as a ubiquinone mimic. The binding interaction is tripartite:
The Pyrazole "Head": Lodges deep into the pocket. The N2 nitrogen and the amide oxygen typically form critical hydrogen bonds with conserved tyrosine (e.g., Tyr58) and tryptophan (e.g., Trp164) residues within the SdhB/C/D subunits.
The Amide Linker: Acts as a rigid spacer, positioning the hydrophobic tail correctly while contributing to the H-bond network.
The Hydrophobic "Tail": Usually a sterically demanding aromatic system (e.g., biphenyl in fluxapyroxad) that occupies the hydrophobic channel entrance, blocking ubiquinone access and preventing electron transfer from succinate to the quinone pool.
Visualization: SDHI Binding Interaction Map
The following diagram illustrates the logical interaction network between the scaffold and the target site.
Caption: Logical interaction map showing the tripartite binding mode of pyrazole-4-carboxamides within the SDH Complex II Qp site.
Part 2: Structure-Activity Relationship (SAR) Landscapes
The "magic" of this scaffold lies in the modularity of its three components.
The Pyrazole Core (The Anchor)
The 3-difluoromethyl-1-methyl-1H-pyrazole moiety is the industry standard (found in Fluxapyroxad, Bixafen, Isopyrazam, Sedaxane).
Why Difluoromethyl (-CHF2)? It provides an optimal balance of lipophilicity and metabolic stability. It also acts as a weak hydrogen bond donor/acceptor, enhancing binding affinity compared to a simple methyl or trifluoromethyl group.
Why 1-Methyl? Essential for correct orientation in the pocket.
The Hydrophobic Tail (The Selector)
This region dictates the spectrum of activity and systemicity (xylem mobility).
Biphenyls (e.g., Fluxapyroxad): High lipophilicity, excellent membrane permeability, broad-spectrum.
Benzonorbornenes (e.g., Isopyrazam, Sedaxane): Sterically bulky, locking the molecule into the active site via "induced fit," often providing superior rainfastness.
Table 1: Comparative Analysis of Commercial Pyrazole-4-Carboxamides
Common Name
Trade Name Ex.
Tail Structure (Amine Moiety)
Key Spectrum / Characteristics
Fluxapyroxad
Xemium®
3',4',5'-trifluorobiphenyl-2-amine
Broad-spectrum (Cereals, Soy). Exceptional mobility and redistribution in leaf wax.
Penthiopyrad
Fontelis®
2-amino-4-methyl-thiophene derivative
High efficacy on fruits/vegetables. Thiophene ring adds unique pi-stacking interactions.
Isopyrazam
Seguris®
Benzobicyclononene amine
Double-ring tail creates a "lock-and-key" fit. High potency against Rusts and Septoria.[1]
Benzovindiflupyr
Solatenol®
Benzonorbornene with dichlorophenyl
Super-potent against Asian Soybean Rust. High lipophilicity leads to strong wax retention.
Sedaxane
Vibrance®
Trans-2-phenylcyclopropyl amine
Optimized for seed treatment; unique soil mobility profile.
Part 3: Synthetic Architectures & Process Chemistry
The synthesis of these agrochemicals converges on a single critical intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .[2]
Synthetic Workflow Visualization
The following diagram outlines the industrial route to DFPA and its subsequent coupling to form the active ingredient (AI).
Caption: Industrial synthetic pathway from commodity fluorinated precursors to the final active ingredient.
Add the acid chloride solution dropwise to the aniline solution over 15 minutes.
Causality: The exotherm is controlled to prevent side reactions (e.g., bis-acylation). The base neutralizes the HCl generated, driving the equilibrium forward.
Allow to warm to room temperature and stir for 4-6 hours.
Workup & Purification:
Quench with water (50 mL). Separate phases.
Wash organic phase with 1M HCl (to remove unreacted aniline), then Sat.
(to remove unreacted acid/hydrolyzed acid chloride), then Brine.
Dry over
, filter, and concentrate.
Crystallization: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 4: Resistance Management & Future Outlook
The primary threat to this scaffold is the development of resistance via single nucleotide polymorphisms (SNPs) in the target genes (SdhB, SdhC, SdhD).
Common Mutations: H272Y/R/L (in Botrytis), H134R.
Management: Strict rotation with non-cross-resistant modes of action (e.g., Triazoles/DMIs, Strobilurins/QoIs).
Future Trends: "Double-anchored" SDHIs and hybrid molecules that combine the pyrazole pharmacophore with other active moieties to overcome mutation-driven resistance.
References
Molecular Basis of SDHI Action
Succinate dehydrogenase inhibitors (SDHIs) and turfgrass disease control: An overview. University of Georgia Extension.
Synthesis of Fluxapyroxad & Intermediates
Fluxapyroxad: Synthesis and Introduction. ChemicalBook.
Industrial Synthesis of DFPA
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA).[2][4] Synform (Thieme).[2]
An In-depth Technical Guide to the Hydrogen Bonding Potential of 1,3-dimethyl-1H-pyrazole-4-carboxamide
Executive Summary This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. Hydrogen bo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. Hydrogen bonds are pivotal in molecular recognition, influencing drug-target interactions, solubility, and overall pharmacokinetic profiles.[1][2] This document delineates the structural features of the molecule that govern its hydrogen bonding capacity, details rigorous experimental and computational methodologies for its characterization, and discusses the implications for rational drug design. By integrating theoretical principles with actionable protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this pyrazole derivative.
Introduction: The Critical Role of Hydrogen Bonding in Medicinal Chemistry
Hydrogen bonding is a highly specific intermolecular or intramolecular interaction that occurs when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor, Dn), interacts with another nearby electronegative atom (the acceptor, Ac).[1] This Dn-H···Ac arrangement is more than a simple dipole-dipole interaction; it involves a degree of charge transfer and orbital overlap, making it a crucial determinant of molecular conformation and intermolecular assembly.[1] The amide functional group, a key feature of many pharmaceuticals, is a classic example of a moiety that can participate in hydrogen bonding, with the carbonyl group acting as an acceptor and the N-H group as a donor.[3]
In the realm of drug development, hydrogen bonds are fundamental to the principle of molecular recognition, which governs how a drug molecule (ligand) binds to its biological target, such as a protein or nucleic acid.[2] The precise geometry and energy of these bonds contribute significantly to the binding affinity and selectivity of a drug. Furthermore, a molecule's ability to form hydrogen bonds with water is a primary determinant of its aqueous solubility, a critical factor for drug absorption and distribution. Consequently, understanding and modulating the hydrogen bonding potential of a drug candidate is a key strategy in optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2]
1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in a wide array of approved drugs.[4][5] The pyrazole ring itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor (at the N-1 position, if unsubstituted) and an acceptor (at the N-2 position).[4][5] The combination of the pyrazole core with a carboxamide group at the 4-position creates a molecule with distinct and potent hydrogen bonding capabilities, making it an attractive building block for designing targeted therapeutics. Its derivatives have been explored for various applications, including as anticancer and antimicrobial agents.[6]
Molecular Structure and Hydrogen Bonding Sites
The structure of 1,3-dimethyl-1H-pyrazole-4-carboxamide presents specific sites for hydrogen bonding:
Hydrogen Bond Donors: The primary hydrogen bond donor is the amide group (-CONHH ). The two hydrogen atoms attached to the nitrogen are capable of forming strong hydrogen bonds.
Hydrogen Bond Acceptors: The molecule possesses two primary hydrogen bond acceptor sites:
The carbonyl oxygen (O =C-) of the carboxamide group.[3]
The nitrogen atom at the 2-position of the pyrazole ring (N -2).[4]
The methylation at the N-1 position of the pyrazole ring precludes it from acting as a hydrogen bond donor, a feature that can be strategically exploited in drug design to control binding orientation.
The three-dimensional shape of the molecule and the relative orientation of the pyrazole ring and the carboxamide substituent influence the accessibility of these hydrogen bonding sites. Steric hindrance from the methyl groups can play a role in modulating the strength and geometry of the interactions. Computational modeling is essential to understand the preferred conformations and the steric landscape around the key functional groups.
The following diagram illustrates the potential hydrogen bond donor and acceptor sites on the 1,3-dimethyl-1H-pyrazole-4-carboxamide molecule.
Caption: Potential hydrogen bond donor and acceptor sites.
Experimental Assessment of Hydrogen Bonding
A multi-faceted experimental approach is crucial for a thorough characterization of hydrogen bonding in both solid and solution states.[7]
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in a crystal, providing precise information on bond lengths, angles, and intermolecular interactions, including hydrogen bonds.[1][8][9][10][11][12]
4.1.1 Detailed Experimental Protocol
Crystal Growth: High-quality single crystals of 1,3-dimethyl-1H-pyrazole-4-carboxamide are grown, typically by slow evaporation from a suitable solvent or solvent mixture. Crystals should be at least 0.1 mm in each dimension.[8]
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[8]
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[8]
Diffraction Measurement: As the crystal is rotated, the instrument records the intensities and positions of the diffracted X-ray reflections.[11]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, and an atomic model is built and refined to best fit the experimental data.[11]
Analysis: The final structure is analyzed to identify and characterize all intra- and intermolecular hydrogen bonds based on donor-acceptor distances and angles.
4.1.2 DOT Diagram of the X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
4.1.3 Table of Expected Crystallographic Data for H-Bonding Analysis
Parameter
Typical Value Range
Significance
D-H···A Distance
2.5 - 3.2 Å
Indicates the strength of the hydrogen bond (shorter is stronger).
D-H···A Angle
> 120°
Measures the linearity of the bond; closer to 180° is generally stronger.
H···A Distance
1.6 - 2.2 Å
The distance between the hydrogen and the acceptor atom.
| Supramolecular Synthons | e.g., R²₂(8) ring | Identifies recurring hydrogen bonding patterns, like amide-amide dimers.[3] |
NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution, where molecules are dynamic.[7][13] Changes in the chemical shift of the amide protons upon changes in temperature, solvent, or concentration can provide strong evidence of hydrogen bonding.[14][15][16]
4.2.1 Protocol for Temperature Titration
Sample Preparation: Dissolve a precise concentration of 1,3-dimethyl-1H-pyrazole-4-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature.
Temperature Variation: Acquire a series of ¹H NMR spectra at regular temperature intervals (e.g., every 10 K from 298 K to 348 K).
Data Analysis: Plot the chemical shift (δ) of the amide N-H protons as a function of temperature. A small temperature coefficient (dδ/dT), typically < 3 ppb/K, is indicative of a proton involved in a strong, stable hydrogen bond. Protons exposed to the solvent will have a larger coefficient.
4.2.2 DOT Diagram of the NMR Titration Workflow
Caption: Workflow for NMR temperature titration experiment.
FTIR spectroscopy detects the vibrations of chemical bonds.[17] The formation of a hydrogen bond weakens the D-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the absorption band to broaden and intensify.[17][18]
4.3.1 Protocol for Analyzing Vibrational Frequency Shifts
Sample Preparation: Prepare samples of the compound in a non-polar solvent (e.g., CCl₄) at various concentrations.
Spectrum Acquisition: Record the IR spectrum for each sample, focusing on the 3500-3100 cm⁻¹ region for N-H stretching and the 1700-1600 cm⁻¹ region for C=O stretching.
Data Analysis: At low concentrations, a sharp band corresponding to the "free" non-hydrogen-bonded N-H stretch will be observed. As concentration increases, a broader band at a lower frequency will appear, corresponding to intermolecularly hydrogen-bonded N-H groups. The shift in the carbonyl (C=O) stretch to a lower frequency also indicates its participation as a hydrogen bond acceptor.
Computational Modeling of Hydrogen Bonding Interactions
Computational methods provide invaluable insights into the energetics and dynamics of hydrogen bonds, complementing experimental data.[7][19]
DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate estimations of hydrogen bond energies and geometries.[20][21][22]
5.1.1 Step-by-Step DFT Protocol
Model Building: Construct the 3D structures of the 1,3-dimethyl-1H-pyrazole-4-carboxamide monomer and a relevant dimer (e.g., an amide-amide hydrogen-bonded pair).
Geometry Optimization: Perform a full geometry optimization for both the monomer and the dimer structures. A functional that accounts for dispersion, such as B3LYP-D3, with a suitable basis set (e.g., 6-311++G(d,p)) is recommended.[23][24]
Energy Calculation: Calculate the single-point electronic energies of the optimized monomer and dimer structures.
Interaction Energy Calculation: The hydrogen bond interaction energy (E_int) is calculated by subtracting the energies of the isolated monomers from the energy of the dimer. A basis set superposition error (BSSE) correction should be applied for higher accuracy.[24]
E_int = E_dimer - 2 * E_monomer + E_BSSE
Visualization: Use software to visualize the electron density map, which can reveal the presence and relative strength of the hydrogen bonds.[25]
5.1.2 Table of Calculated Hydrogen Bond Energies (Hypothetical)
MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of hydrogen bonding in a solvated environment, such as water.[26][27]
5.2.1 Protocol for MD Simulation Setup and Analysis
System Setup: Place a single molecule of 1,3-dimethyl-1H-pyrazole-4-carboxamide in the center of a simulation box. Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[28]
Force Field: Assign a suitable all-atom force field (e.g., OPLS-AA or CHARMM) to describe the inter- and intramolecular forces.[28]
Equilibration: Perform energy minimization followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space and hydrogen bonding events.
Trajectory Analysis: Analyze the resulting trajectory to:
Calculate the radial distribution function (RDF) between the molecule's donor/acceptor atoms and water molecules.
Determine the average number and lifetime of hydrogen bonds formed.[29]
Visualize the solvation shell and persistent hydrogen bonding networks.[30]
5.2.2 DOT Diagram illustrating the MD Simulation Workflow
Caption: General workflow for a molecular dynamics simulation.
Synthesis and Application in Drug Design
The dual acceptor (carbonyl oxygen, pyrazole N2) and donor (amide NH₂) functionality of 1,3-dimethyl-1H-pyrazole-4-carboxamide provides a versatile toolkit for engaging with biological targets. The ability to form specific, directional hydrogen bonds is paramount for achieving high binding affinity and selectivity. For instance, the amide group can form a classic bidentate hydrogen bond with an aspartate or glutamate residue in a protein active site, while the pyrazole N2 can accept a hydrogen bond from a backbone N-H or a polar side chain.
Many kinase inhibitors utilize a "hinge-binding" motif, where the drug molecule forms hydrogen bonds with the backbone of the kinase hinge region. 1,3-dimethyl-1H-pyrazole-4-carboxamide is well-suited for this role. The pyrazole N2 could act as a hydrogen bond acceptor for a hinge backbone NH, while the amide NH could act as a donor to a backbone carbonyl, effectively anchoring the molecule in the ATP-binding pocket.
The hydrogen bonding profile of this scaffold can be fine-tuned through chemical modification. For example:
Substitution on the Amide: Adding substituents to the amide nitrogen can modulate the donor strength or introduce steric constraints.
Bioisosteric Replacement: Replacing the pyrazole ring with another heterocycle can alter the position and basicity of the hydrogen bond acceptors.
Positional Isomerism: Moving the carboxamide group to the 3- or 5-position of the pyrazole ring would drastically change the spatial relationship between the donor and acceptor groups, allowing for optimization against different biological targets.
Conclusion: A Comprehensive Profile
1,3-dimethyl-1H-pyrazole-4-carboxamide possesses a rich and tunable hydrogen bonding potential, defined by a strong amide donor and two distinct acceptor sites on the amide carbonyl and pyrazole ring. A synergistic approach, combining high-resolution experimental techniques like X-ray crystallography and NMR with powerful computational methods such as DFT and MD simulations, is essential for a complete characterization. This detailed understanding enables medicinal chemists to rationally design and optimize novel therapeutics that leverage these specific molecular interactions to achieve desired potency, selectivity, and pharmacokinetic properties.
References
Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
ResearchGate. (2010, March 8). What NMR experiments can be used to detect hydrogen bonds?.
Journal of the Korean Chemical Society. (n.d.). A Density Functional Study for Hydrogen Bond Energy by Employing Real Space Grids.
MDPI. (2024, September 14). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups.
Royal Society of Chemistry. (n.d.). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry.
Wikipedia. (n.d.). Hydrogen bond.
PMC. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules.
ResearchGate. (n.d.). Studies on the Hydrogen Bonding Properties of Carboxylic and Amide Groups and Their Vibrational Spectral Markers for Structural Characterizations.
Creative BioMart. (n.d.). X-ray Crystallography.
ResearchGate. (2025, August 7). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy.
ACS Publications. (2025, July 31). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Journal of Chemical Theory and Computation.
PMC. (n.d.). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups.
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
PMC. (2017, August 28). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid).
Wiley Online Library. (2025, November 8). Hydrogen Bond Benchmark: Focal‐Point Analysis and Assessment of DFT Functionals.
Books Gateway. (2020, November 18). Experimental Methods and Techniques | Understanding Hydrogen Bonds.
ACS Publications. (2005, October 1). How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors?.
RSC Publishing. (2024, September 27). All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers.
Diva-Portal.org. (n.d.). HYDROGEN BOND STUDIES.
PubMed. (n.d.). Computer graphics presentations and analysis of hydrogen bonds from molecular dynamics simulation.
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
WuXi Biology. (n.d.). Hydrogen Bond Analysis & Electron Density Mapping.
ChemRxiv. (n.d.). Hydrogen bond donors in drug design.
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry.
Ossila. (2024, February 20). Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy.
Wikipedia. (n.d.). X-ray crystallography.
Semantic Scholar. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.
RSC Publishing. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid.
MDAnalysis User Guide. (2022, December 15). Calculating hydrogen bonds: the basics.
ACS Publications. (2016, April 20). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education.
ResearchGate. (2024, March 19). (PDF) Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
ECHEMI. (n.d.). How do I calculate hydrogen bond energies?.
Excillum. (n.d.). Small molecule crystallography.
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
ResearchGate. (2022, May 21). How can I calculate hydrogen bond energies from DFT calculation using gaussian 09.
PMC. (2023, April 10). Hydrogen Bonding with Hydridic Hydrogen–Experimental Low-Temperature IR and Computational Study: Is a Revised Definition of Hydrogen Bonding Appropriate?.
ResearchGate. (n.d.). The binding interactions of the newly derived pyrazole compounds....
Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
arXiv. (2006, August 23). A molecular dynamics simulation of a water model with intramolecular degrees of freedom.
CONICET. (n.d.). Analysis of Proton NMR in Hydrogen Bonds in Terms of Lone-Pair and Bond Orbital Contributions.
Regioselective synthesis of 1,3-dimethylpyrazole from methylhydrazine
Application Note: Regioselective Synthesis of 1,3-Dimethylpyrazole Executive Summary The regioselective synthesis of 1,3-dimethylpyrazole (1,3-DMP) presents a classic challenge in heterocyclic chemistry: distinguishing b...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of 1,3-Dimethylpyrazole
Executive Summary
The regioselective synthesis of 1,3-dimethylpyrazole (1,3-DMP) presents a classic challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-isomers. The reaction of methylhydrazine with a 1,3-dicarbonyl equivalent (such as 4,4-dimethoxy-2-butanone) typically yields a mixture of isomers.
The Problem: The "natural" kinetic pathway favors 1,5-dimethylpyrazole (1,5-DMP) because the highly nucleophilic terminal amine (
) of methylhydrazine preferentially attacks the most electrophilic center (the aldehyde/acetal).
The Solution: This protocol utilizes a "Masked Electrophile" Strategy . By using 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) and controlling the pH sequence, we force the initial condensation to occur at the ketone (the only available electrophile). Subsequent acid-catalyzed hydrolysis cyclizes the ring to yield the 1,3-isomer as the major product.
Purification: Leveraging the significant boiling point difference (
), the final product is isolated to purity via fractional distillation.
Mechanistic Insight: The Nucleophile-Electrophile Mismatch
To achieve regioselectivity, one must disrupt the standard reactivity patterns of the reagents.
The Reactants
Methylhydrazine (
):
(Terminal ): Less sterically hindered, more nucleophilic.
(Internal ): More hindered, electron-rich.
Precursor (4,4-dimethoxy-2-butanone):
C2 (Ketone): Electrophilic, but sterically hindered.
C4 (Acetal): Masked aldehyde. Non-electrophilic until hydrolyzed.
The Pathways
Path A (Uncontrolled/Acidic Start): If the acetal hydrolyzes first (generating an aldehyde), the highly nucleophilic
attacks the aldehyde. This locks the regiochemistry to form 1,5-DMP .
Path B (The Protocol - Neutral/Basic Start): By keeping the acetal intact, the aldehyde is "masked." The
is forced to attack the ketone (C2). Once the hydrazone is formed, acid is added to unmask the aldehyde, which is then attacked by . This locks the regiochemistry to form 1,3-DMP .
Figure 1: Bifurcation of regioselectivity based on reaction conditions. Path B is selected by maintaining the acetal protection during the initial condensation step.
Experimental Protocol
Materials
Methylhydrazine (MMH): 98% purity. Caution: Highly toxic and volatile.
4,4-Dimethoxy-2-butanone: 97%+ purity.
Solvent: Methanol (anhydrous) or Ethanol.
Acid: Hydrochloric acid (12M and 1M solutions).
Base: Sodium hydroxide (10% aq) for neutralization.
Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel with 4,4-dimethoxy-2-butanone (1.0 equiv) and Methanol (5 volumes).
Cool the solution to 0–5°C using an ice bath.
Add Methylhydrazine (1.05 equiv) dropwise via the addition funnel over 30–45 minutes.
Critical: Maintain internal temperature
to prevent uncontrolled exothermic side reactions.
After addition, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
Checkpoint: TLC or GC should show consumption of the ketone and formation of the hydrazone intermediate. The acetal is still intact.
Step 2: Acid-Mediated Cyclization
Cool the reaction mixture back to 10°C .
Slowly add concentrated HCl (0.5 equiv) or aqueous HCl solution until pH < 2.
Mechanism:[1][2] This step hydrolyzes the dimethyl acetal to the aldehyde and catalyzes the cyclization (N1 attack on C4).
Heat the mixture to Reflux (65°C) for 1–2 hours.
Observation: The solution will turn slightly yellow/orange.
Step 3: Work-up
Cool to room temperature.
Concentrate the solvent (methanol) under reduced pressure (Rotavap).
Dilute the residue with water and neutralize with 10% NaOH to pH ~8–9.
Extract with Dichloromethane (DCM) or Ethyl Acetate (
).
Combine organics, dry over
, filter, and concentrate to yield the Crude Oil (Mixture of 1,3-DMP and minor 1,5-DMP).
Purification & Characterization
Since the reaction may still produce 5–10% of the 1,5-isomer (due to minor hydrolysis or equilibrium), fractional distillation is required.
Physical Properties for Separation
Property
1,3-Dimethylpyrazole (Target)
1,5-Dimethylpyrazole (Impurity)
Boiling Point (760 mmHg)
~136°C
~163°C
Refractive Index ()
1.3930
1.3754
Volatility
Higher (Distills first)
Lower (Pot residue)
Distillation Protocol
Setup a fractional distillation apparatus (Vigreux column recommended for >10g scale).
Apply vacuum (optional, to lower temperatures) or distill at atmospheric pressure.
Fraction 1: Collect distillate at 134–138°C (Atmospheric). This is pure 1,3-DMP .
Fraction 2: Intermediate fraction (mixed).
Residue: Enriched in 1,5-DMP.
Analytical Validation (NMR)
1,3-Dimethylpyrazole (
):
2.25 (s, 3H, C3-Me )
3.82 (s, 3H, N1-Me )
5.95 (d, 1H, C4-H )
7.30 (d, 1H, C5-H )
Note: The C5 proton is typically more deshielded than C4. The coupling constant
is characteristic (~2 Hz).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 1,3-DMP.
References
Rusak, V. V., et al. (2015).[3] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 275–278.[3] Link
Key Data: Provides vapor-liquid equilibrium data and boiling point constants confirming the separability of isomers.
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5.
NIST Chemistry WebBook. "3,5-Dimethylpyrazole and Isomers." Link
Key Data: Thermochemical data and physical properties for pyrazole deriv
Wiley, R. H., & Hexner, P. E. (1951). "3,5-Dimethylpyrazole."[4][5][6] Organic Syntheses, Coll.[7] Vol. 4, p. 351. Link
Context: While describing the 3,5-isomer, this foundational text outlines the general safety and handling of hydrazine condens
Application Note: Amide Coupling Strategies for Pyrazole-4-Carboxylic Acids
[1] Executive Summary The pyrazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Tozasertib, Ruxolitinib) and agrochemicals (e.g., Fluxapyroxad). Howe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The pyrazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Tozasertib, Ruxolitinib) and agrochemicals (e.g., Fluxapyroxad). However, the coupling of pyrazole-4-carboxylic acids presents unique synthetic challenges distinct from standard peptide chemistry. These include the amphoteric nature of the pyrazole ring, poor solubility of the zwitterionic species, and competitive
-acylation of the pyrazole nitrogen.
This guide provides three validated protocols tailored to specific development stages:
Discovery Scale: High-throughput synthesis using HATU .
Process/Scale-Up: Cost-effective, green chemistry using T3P® (Propylphosphonic anhydride) .
Difficult Substrates: Activation via Acid Chlorides for sterically hindered or electron-deficient amines.
Scientific Background & Mechanistic Challenges
The N-Unsubstituted Pyrazole Problem
When coupling a pyrazole-4-carboxylic acid lacking a substituent at the N1 position, the reaction is complicated by the acidity of the N-H proton (
).
Solubility: In non-polar solvents, the molecule often exists as an insoluble H-bonded dimer or zwitterion.
Competitive N-Acylation: Strong activation of the carboxylic acid can lead to intermolecular attack by the N1-nitrogen of a neighboring pyrazole, forming unstable
-acyl pyrazole oligomers (pyrazolides) rather than the desired amide.
Strategic Decision Matrix
The choice of coupling agent should be dictated by the substrate's protection status and the scale of the reaction.
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Experimental Protocols
Protocol A: Discovery Scale (HATU)
Best for: Small scale (<100 mg), expensive amines, high-throughput library generation.
Mechanism: HATU generates a highly reactive O-azabenzotriazole ester.
Pros: Extremely fast, tolerant of steric bulk.
Cons: Poor atom economy, difficult removal of urea byproducts, expensive.
Materials:
Pyrazole-4-carboxylic acid (1.0 eq)
Amine (1.1 eq)
HATU (1.2 eq)
DIPEA (Hunig's Base) (3.0 eq)
Solvent: DMF (Anhydrous)
Procedure:
Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
Add DIPEA (3.0 eq). Note: If the pyrazole is N-unsubstituted, ensure the solution becomes clear; if not, add 1.0 eq extra base.
Add HATU (1.2 eq) in one portion. Stir for 5–10 minutes to allow pre-activation (formation of the active ester).
Add the Amine (1.1 eq).
Stir at Room Temperature (RT) for 2–16 hours.
Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine. Dry over Na₂SO₄.
Protocol B: Process & Scale-Up (T3P®)
Best for: Gram-to-kilogram scale, GMP synthesis, chiral amines.
Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride precursor.
Pros: Byproducts are water-soluble (easy extraction), very low epimerization risk, non-toxic.[1][2]
Cons: Slower reaction rate than HATU; requires base optimization.
Materials:
Pyrazole-4-carboxylic acid (1.0 eq)
Amine (1.1 eq)
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)
Pyridine (3.0 – 5.0 eq) or TEA (4.0 eq)
Solvent: EtOAc, 2-MeTHF, or DMF.
Procedure:
Charge the reaction vessel with Pyrazole-4-carboxylic acid (1.0 eq) and the Amine (1.1 eq) in EtOAc or 2-MeTHF (0.2 – 0.5 M).
Add Pyridine (4.0 eq).[3] Crucial: Pyridine often outperforms DIPEA/TEA with T3P by reducing background hydrolysis.
Cool to 0°C (optional, but recommended for selectivity).
Add T3P solution (1.5 eq) dropwise.
Allow to warm to RT and stir for 12–24 hours.
Optimization Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.
Workup: Add water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine), NaHCO₃, and water. The product often crystallizes upon concentration.
Protocol C: The "Difficult" Coupling (Acid Chloride)
Best for: Unreactive anilines, sterically hindered amines, insoluble acids.
Mechanism: Formation of the highly electrophilic acyl chloride.
Pros: High reactivity, low cost.
Cons: Harsh conditions, incompatible with acid-sensitive groups (Boc, acetals).
Activation: Suspend Pyrazole-4-carboxylic acid in Toluene. Add Thionyl Chloride (5 eq) and a drop of DMF.
Reflux (80–100°C) for 2 hours until the solution becomes clear and gas evolution ceases.
Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure dryness.
Coupling: Redissolve the crude acid chloride in dry DCM or THF.
Add the Amine (1.0 eq) and TEA (3.0 eq) at 0°C.
Stir at RT for 2 hours.
Workup: Standard aqueous wash (NaHCO₃/Brine).
Comparative Analysis of Reagents
Feature
HATU
T3P (Propylphosphonic anhydride)
Acid Chloride (SOCl₂)
Reactivity
Very High
Moderate to High
Very High
Cost
High
Moderate
Low
Atom Economy
Poor
Good
Excellent
Workup
Chromatographic purification usually required
Aqueous extraction (Clean)
Evaporation/Extraction
Epimerization
Low (if base controlled)
Very Low (Best in Class)
High Risk
Safety
Sensitizer (uronium salts)
Non-toxic, Non-explosive
Corrosive, Gas evolution
Recommended Use
Discovery / Library Synthesis
Process Development / Scale-up
Unreactive Amines / Bulk Chemicals
Troubleshooting & Optimization
Dealing with N-Unsubstituted Pyrazoles
If the pyrazole N-H is free, it acts as a proton donor.
Issue: Using only 1 eq of base will result in deprotonation of the carboxylic acid, but the zwitterion may precipitate.
Solution: Use Protecting Groups (THP, SEM, or Boc) at the N1 position. This renders the molecule lipophilic and prevents N-acylation.
Alternative: If protection is impossible, use Protocol C (Acid Chloride) but generate the acid chloride without base first, then add the amine and excess base slowly.
Regioselectivity
While the 4-position is chemically distinct, N-acylation is a common side reaction.
Observation: A product with the correct Mass (M+) but incorrect NMR (missing N-H signal, shifts in pyrazole protons).
Fix: Treat the crude mixture with MeOH/K₂CO₃ or aqueous LiOH for 30 minutes. The N-acyl bond is labile and will hydrolyze, while the desired 4-carboxamide (C-acyl) is stable.
Reaction Workflow Visualization (T3P Method)
Figure 2: Workflow for T3P-mediated coupling, emphasizing the clean aqueous workup.
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[4][5] Journal of the American Chemical Society, 115(10), 4397–4398.
Li, X., et al. (2020). "Synthesis of pyrazole-4-carboxamides as potential fungicide candidates." Molecular Diversity, 25, 1685–1695.
Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of Choice." Application Guide.
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.
Using 1,3-dimethyl-1H-pyrazole-4-carboxamide as a ligand in coordination chemistry
Application Note: 1,3-Dimethyl-1H-pyrazole-4-carboxamide (DMPC) in Coordination Chemistry Executive Summary This guide details the utility of 1,3-dimethyl-1H-pyrazole-4-carboxamide (DMPC) as a ligand in transition metal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1,3-Dimethyl-1H-pyrazole-4-carboxamide (DMPC) in Coordination Chemistry
Executive Summary
This guide details the utility of 1,3-dimethyl-1H-pyrazole-4-carboxamide (DMPC) as a ligand in transition metal coordination. Unlike simple pyrazoles, DMPC features a "blocked" N1 position (preventing tautomerism) and a distal carboxamide group at the C4 position.
Key Application Areas:
Crystal Engineering: Utilizing the C4-amide group for secondary-sphere hydrogen bonding networks (Supramolecular Synthons).
Bioinorganic Modeling: Synthesis of Cu(II) and Co(II) complexes with tunable solubility and redox profiles.
Catalysis: acting as a monodentate
-donor to modulate steric environments in Palladium-catalyzed cross-couplings.
Ligand Profile & Coordination Logic
Structural Properties
CAS: 10159-53-2 (Analogous reference)
Formula: C
HNO
Donor Sites:
Primary: Pyrazole N2 (Pyridine-like nitrogen).
Secondary: Amide Oxygen (O) or Nitrogen (NH
).
Geometry: The C4-carboxamide is geometrically positioned away from the N2 donor.
Constraint: Chelation to a single metal center (forming a 5- or 6-membered ring) is geometrically impossible .
Advantage:[1][2][3][4] This forces the ligand to act as a monodentate N-donor , leaving the amide group free to engage in intermolecular hydrogen bonding or bridging to a second metal center (forming coordination polymers).
The "Fixed Tautomer" Advantage
Unlike 3,5-dimethyl-1H-pyrazole, which undergoes proton migration (tautomerism) between N1 and N2, DMPC is methylated at N1. This "locks" the electronic structure, ensuring that coordination only occurs at N2. This predictability is critical for designing precise Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.
Visualization: Coordination Modes & Workflow
The following diagram illustrates the primary coordination modes of DMPC and the experimental workflow for complex synthesis.
Figure 1: Logical flow of DMPC coordination modes (Left) and synthesis pathways (Right). The ligand primarily acts as a monodentate donor, enabling supramolecular assembly.
Experimental Protocols
Protocol A: Green Synthesis of Cu(II)-DMPC Complexes via Oxidative Dissolution
Rationale: Traditional synthesis uses metal salts (e.g., CuCl
), which leave halide counter-ions that can interfere with crystallization. This protocol uses zerovalent Copper (Cu) powder, air, and ammonium salts to generate high-purity complexes with specific anions [1, 3].
Rationale: Pyrazole ligands are effective in stabilizing Pd species during catalytic cycles. DMPC is used here as an additive to modulate the catalyst's electronic properties [2].
and DMPC in 1 mL Toluene. Stir for 15 mins at RT. This allows the N2 of DMPC to coordinate to Pd, generating the active catalytic species in situ.
Addition: Add the Aryl Bromide, Phenylboronic Acid, and K
CO.
Solvent: Add remaining Toluene (3 mL) and Water (1 mL).
Reaction: Heat to 80°C for 6-12 hours.
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO
.
Data Interpretation & Characterization
When analyzing DMPC complexes, use the following reference data to confirm coordination mode.
Feature
Technique
Expected Signal (Free Ligand)
Expected Signal (Coordinated)
Interpretation
Pyridine N (N2)
H NMR
~8.0 ppm (C3-H/C5-H)
Downfield Shift ( > 0.2 ppm)
Indicates coordination at N2.
Amide C=O
IR (ATR)
~1660-1680 cm
Unchanged or slight shift
Confirms Amide is not bound to metal (Monodentate mode).
Amide N-H
IR (ATR)
~3100-3400 cm
Broadening / Red Shift
Indicates participation in H-bonding network (Supramolecular assembly).
Geometry
XRD
N/A
Cu-N Bond Length: ~1.98 Å
Typical for Cu(II)-Pyrazole equatorial bonds [3].
Troubleshooting & Optimization
Problem: Precipitate forms immediately upon mixing metal and ligand.
Cause: Formation of insoluble coordination polymer.
Solution: Switch from Protocol A (Acetonitrile) to a solvothermal method using DMF or DMSO to increase solubility, or increase the Ligand:Metal ratio to 4:1 to force mononuclear species formation.
Problem: Low yield in Oxidative Dissolution.
Cause: Insufficient oxygen transfer.
Solution: Ensure the flask is open to air and stirring is vigorous. Do not use an inert atmosphere (N
/Ar) for Protocol A.
References
Davydenko, Y. M., et al. (2025).[5][6] "Copper(II) Complex Obtained by Oxidative Dissolution Method." Journal of Chemistry and Technologies, 33(2), 342-351.[5]
Mukherjee, P., et al. (2003).[2] "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling." Arkivoc, 2003(ix), 87-95.[2]
Luk'yanov, M., et al. (2016). "Synthesis, crystal structure and Hirshfeld surface analysis of the [Cu2(3,5-dimethyl-1H-pyrazole)4(ClO4)2] complex." Chemistry of Metals and Alloys, 9, 28-34.
La Monica, G., & Ardizzoia, G. A. (1997). "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry, 46, 151-238.
Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrazole Carboxamides
Introduction: The Strategic Advantage of One-Pot Syntheses for Pyrazole Carboxamides in Drug Discovery The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of nume...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of One-Pot Syntheses for Pyrazole Carboxamides in Drug Discovery
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs with a wide range of therapeutic applications, including as fungicides, anti-inflammatory agents, and anti-cancer therapeutics.[1][2] The efficacy of these compounds is intrinsically linked to the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. Consequently, the development of efficient and versatile synthetic methodologies to access diverse libraries of these molecules is of paramount importance for drug discovery and development professionals.
Traditionally, the synthesis of substituted pyrazole carboxamides has relied on multi-step sequences, often involving the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality, followed by a separate amide coupling step. While effective, these linear approaches are often time-consuming, resource-intensive, and can lead to lower overall yields due to purification losses at each stage.
In contrast, one-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful and elegant strategy that aligns with the principles of green and sustainable chemistry.[3][4] By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecular architectures with high atom economy, operational simplicity, and reduced waste generation. This approach not only accelerates the drug discovery process by enabling the rapid generation of diverse compound libraries but also offers significant economic and environmental advantages.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of state-of-the-art one-pot synthesis methods for substituted pyrazole carboxamides. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into the causality behind experimental choices, empowering you to effectively implement these powerful synthetic tools in your research endeavors.
Core Methodologies for One-Pot Pyrazole Carboxamide Synthesis
The one-pot synthesis of pyrazole carboxamides can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. Here, we will focus on three prominent and versatile approaches:
Three-Component Synthesis from β-Ketoamides: A direct and intuitive approach that incorporates the carboxamide functionality from the outset.
Palladium-Catalyzed Three-Component Cascade with Isocyanides: A sophisticated method for the synthesis of fused pyrazole carboxamide systems.
Condensation of Chalcones with Semicarbazide: A classic yet effective route to pyrazole-1-carboxamides.
Methodology 1: Three-Component Synthesis from β-Ketoamides
This approach represents one of the most direct and versatile methods for the one-pot synthesis of pyrazole-4-carboxamides. The core principle involves the condensation of a hydrazine derivative, a β-ketoamide, and a third component, typically an aldehyde or a derivative that can participate in a Knoevenagel-type condensation. The β-ketoamide serves as a key building block, providing both the dicarbonyl equivalent for pyrazole ring formation and the pre-installed carboxamide moiety.
Reaction Principle and Mechanism
The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde and the β-ketoamide can undergo a Knoevenagel condensation to form an α,β-unsaturated intermediate. Concurrently, the hydrazine derivative can react with the ketone carbonyl of the β-ketoamide to form a hydrazone. The subsequent steps involve a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to afford the final pyrazole-4-carboxamide. The precise sequence of events can be influenced by the reaction conditions and the nature of the substrates and catalyst.
Caption: Workflow for the three-component synthesis of pyrazole-4-carboxamides.
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoamide (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the substituted hydrazine (1.0 mmol).
Add ethanol (10 mL) to the flask, followed by the addition of the catalyst (e.g., piperidine, 5 mol%).
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure substituted pyrazole-4-carboxamide.
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Yields
Entry
Hydrazine Derivative
β-Ketoamide
Aldehyde
Catalyst
Yield (%)
1
Phenylhydrazine
N-Phenylacetoacetamide
Benzaldehyde
Piperidine
85
2
Hydrazine hydrate
N-Cyclohexylacetoacetamide
4-Chlorobenzaldehyde
Acetic Acid
78
3
4-Methylphenylhydrazine
N-Benzylacetoacetamide
4-Methoxybenzaldehyde
L-Proline
92
4
Phenylhydrazine
N-(4-Fluorophenyl)acetoacetamide
2-Naphthaldehyde
None (thermal)
75
Methodology 2: Palladium-Catalyzed Three-Component Cascade with Isocyanides
This sophisticated one-pot method allows for the synthesis of complex, fused pyrazole carboxamide systems, specifically pyrazolo[5,1-a]isoindole-3-carboxamides.[5][6][7] The reaction employs a palladium catalyst to orchestrate a cascade of events involving a 1-(2-bromophenyl)buta-2,3-dien-1-one, acetohydrazide, and an isocyanide. This methodology is particularly valuable for generating structurally unique scaffolds for drug discovery.
Reaction Principle and Mechanism
The reaction is believed to initiate with the condensation of the allenic ketone with acetohydrazide to form a hydrazone intermediate. This is followed by a palladium-catalyzed insertion of the isocyanide into the C-Br bond. A subsequent intramolecular C-N bond formation leads to the construction of the pyrazole and isoindole ring systems. A deacetylation step then unmasks the carboxamide functionality.
Caption: Key steps in the Pd-catalyzed synthesis of pyrazolo-isoindole carboxamides.
To a Schlenk tube or sealed vial under an inert atmosphere, add 1-(2-bromophenyl)buta-2,3-dien-1-one (0.5 mmol), acetohydrazide (0.6 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (1.0 mmol).
Add toluene (5 mL) to the tube, followed by the isocyanide (0.75 mmol).
Seal the tube and heat the reaction mixture at 110 °C for 12 hours with stirring.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the Celite pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrazolo[5,1-a]isoindole-3-carboxamide.
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Methodology 3: Condensation of Chalcones with Semicarbazide
This method provides a straightforward and efficient route to 3,5-disubstituted pyrazole-1-carboxamides.[8] Chalcones (α,β-unsaturated ketones) are readily prepared from the condensation of aromatic aldehydes and acetophenones, making the starting materials highly accessible.
Reaction Principle and Mechanism
The reaction proceeds via the initial condensation of the chalcone with semicarbazide hydrochloride. The semicarbazone intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to afford the aromatic pyrazole ring. The oxidation can be achieved in situ or as a separate step.
Detailed Experimental Protocol
Materials:
Substituted chalcone (1.0 mmol)
Semicarbazide hydrochloride (1.2 mmol)
Sodium acetate (1.5 mmol)
Dioxane (15 mL)
Acetic acid (catalytic amount)
Round-bottom flask (50 mL)
Magnetic stirrer
Procedure:
In a 50 mL round-bottom flask, dissolve the substituted chalcone (1.0 mmol) in dioxane (15 mL).
Add semicarbazide hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.
Add a few drops of glacial acetic acid to catalyze the reaction.
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by TLC. The reaction is typically complete within 24 hours.
Upon completion, pour the reaction mixture into ice-cold water.
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the pure 3,5-disubstituted pyrazole-1-carboxamide.
Confirm the structure of the product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to the desired product. The final products should be rigorously characterized by a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy, and mass spectrometry, to confirm their chemical identity and purity. Comparison of the obtained spectroscopic data with literature values for known compounds or thorough analysis for novel structures provides the ultimate validation of the synthetic outcome.
Conclusion
The one-pot synthesis of substituted pyrazole carboxamides represents a significant advancement in synthetic organic chemistry, offering a more efficient, economical, and environmentally benign alternative to traditional multi-step approaches. The methodologies detailed in this guide provide researchers with a powerful toolkit for the rapid and diverse synthesis of this important class of molecules. By understanding the underlying principles and carefully following the provided protocols, scientists in the field of drug discovery and development can accelerate their research and more effectively explore the chemical space of pyrazole carboxamides in their quest for novel therapeutics.
References
Tian, M., He, Y., Zhang, X., & Fan, X. (2015). Synthesis of Pyrazolo[5,1-a]isoindoles and Pyrazolo[5,1-a]isoindole-3-carboxamides through One-Pot Cascade Reactions of 1-(2-Bromophenyl)buta-2,3-dien-1-ones with Isocyanide and Hydrazine or Acetohydrazide. The Journal of Organic Chemistry, 80(15), 7447–7455. [Link]
pubs.acs.org. (n.d.). Synthesis of Pyrazolo[5,1-a]isoindoles and Pyrazolo[5,1-a]isoindole-3-carboxamides through One-Pot Cascade Reactions of 1-(2-Bromophenyl)buta-2,3-dien-1-ones with Isocyanide and Hydrazine or Acetohydrazide. The Journal of Organic Chemistry. [Link]
figshare.com. (2015). Synthesis of Pyrazolo[5,1‑a]isoindoles and Pyrazolo[5,1‑a]isoindole-3-carboxamides through One-Pot Cascade Reactions of 1‑(2-Bromophenyl)buta-2,3-dien-1-ones with Isocyanide and Hydrazine or Acetohydrazide. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Diverse 1H-pyrazole-4-carboxamides. [Link]
ResearchGate. (n.d.). Recent advances in multicomponent synthesis of pyrazoles. [Link]
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
MDPI. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. [Link]
ResearchGate. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. [Link]
ResearchGate. (n.d.). Synthesis of aminoselenolopyrazole carboxamide 6. Reagents and... [Link]
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]
Beilstein Journals. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]
Hilaris Publisher. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. [Link]
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]
PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
Springer. (n.d.). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]
Organic Chemistry Portal. (n.d.). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. [Link]
ResearchGate. (2025). From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds. [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Application Note: Catalytic Hydrogenation of Pyrazole Intermediates in Carboxamide Synthesis
Strategic Overview Pyrazole carboxamides represent a "privileged scaffold" in modern drug discovery, forming the pharmacophore of blockbuster kinase inhibitors (e.g., Pazopanib , Ruxolitinib ) and Factor Xa inhibitors (e...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
Pyrazole carboxamides represent a "privileged scaffold" in modern drug discovery, forming the pharmacophore of blockbuster kinase inhibitors (e.g., Pazopanib , Ruxolitinib ) and Factor Xa inhibitors (e.g., Apixaban ). While the final carboxamide bond is typically formed via acylation, the critical rate-limiting step is often the catalytic hydrogenation required to generate the amine precursor from a nitro- or nitrile-functionalized pyrazole intermediate.
This guide addresses the specific challenges of hydrogenating pyrazole cores, including:
Catalyst Poisoning: The basic nitrogen atoms (
) in the pyrazole ring can coordinate with metal surfaces (Pd, Pt), dampening catalytic activity.
Chemo-selectivity: Preventing the hydro-dehalogenation of essential halogens (Cl, Br, I) often present on the pyrazole ring during nitro reduction.
Product Stability: Handling electron-rich aminopyrazoles, which are prone to rapid oxidative degradation ("Red Oil Syndrome") upon exposure to air.
Critical Control Points & Mechanism
The Reaction Landscape
The synthesis of pyrazole carboxamides generally follows one of two hydrogenation-dependent pathways:
Pathway A (Nitro Reduction): Hydrogenation of a nitropyrazole to an aminopyrazole, followed by coupling with an acid chloride.
Pathway B (Nitrile Reduction): Hydrogenation of a cyanopyrazole to an aminomethyl-pyrazole, followed by acylation.
Pd/C causes rapid dehalogenation. Pt is chemoselective for .
Nitrile ()
None
Raney Nickel
in MeOH
Ammonia is required to suppress secondary amine formation.
Alkene (Side chain)
Pyrazole Ring
Pd/C (10%)
EtOH
Pyrazole ring is stable; exocyclic double bonds reduce easily.
Technical Insight: Pyrazoles are significantly less basic than imidazoles, but N-unsubstituted pyrazoles can still poison Pd catalysts. If conversion stalls, adding 1.0 eq of acetic acid can protonate the pyrazole nitrogen, disrupting metal coordination without inhibiting the nitro reduction.
Detailed Experimental Protocols
Protocol A: Selective Nitro-Reduction of Halogenated Pyrazoles
Target Application: Synthesis of 4-amino-3-bromo-1-methyl-1H-pyrazole (Precursor to Bixafen analogs).
Rationale: Standard Pd/C will strip the bromine atom before reducing the nitro group. We utilize Platinum on Carbon (Pt/C) to retain the halogen.
Preparation: In a 250 mL three-neck round-bottom flask, dissolve the nitropyrazole substrate in EtOAc (100 mL).
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times.
Catalyst Addition: Under a gentle
stream, carefully add the Pt/C catalyst. Caution: Dry precious metal catalysts can ignite solvent vapors.
Hydrogenation:
Evacuate the
and backfill with Hydrogen ().
Maintain vigorous stirring (critical for gas-liquid mass transfer).
Reaction is typically complete in 4–6 hours at Room Temperature (RT). Monitor via TLC (Eluent: 50% EtOAc/Hexane; Product stains purple with Ninhydrin).
Filtration (The "Back-Way" Technique):
Crucial Step: Aminopyrazoles oxidize rapidly. Do not filter through an open Buchner funnel.
Use a closed Schlenk line filter or a positive-pressure cannula transfer through a Celite pad directly into the next reaction vessel (e.g., containing the acid chloride for the carboxamide coupling).
Yield: Expect 90-95% conversion with <2% de-brominated by-product.
Protocol B: Nitrile Reduction to Aminomethyl-Pyrazoles
Target Application: Synthesis of pyrazole-methylamine precursors.
Rationale: Reduction of nitriles often yields a mixture of primary, secondary, and tertiary amines. Raney Nickel in ammoniacal methanol is the gold standard to ensure primary amine selectivity.
Materials
Substrate: 1-Methyl-1H-pyrazole-4-carbonitrile.
Catalyst: Raney Nickel (Active slurry in water/ethanol). Pyrophoric!
Solvent: 7M Ammonia in Methanol (
).
Procedure
Catalyst Wash: Decant water from the Raney Nickel slurry and wash 3x with absolute EtOH to remove water.
Loading: Transfer the catalyst (20 wt% relative to substrate) into a high-pressure autoclave (e.g., Parr reactor).
Solvent/Substrate: Add the nitrile substrate dissolved in
.
Reaction:
Pressurize to 5 bar (75 psi)
.
Heat to 50°C .
Stir at 1000 rpm for 12 hours.
Workup: Cool, vent
, and purge with . Filter carefully (keep catalyst wet to prevent ignition). Concentrate filtrate to yield the primary amine.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Reaction Stalls at 50%
Catalyst poisoning by the amine product or pyrazole N-coordination.
Add 1-2 eq. of Acetic Acid or HCl to protonate the amine product.
Loss of Halogen (De-halogenation)
Pd/C is too active for C-X bonds.
Switch to Pt/C or Raney Cobalt . Add Thiophene (catalyst poison) to attenuate Pd activity.
Product turns Red/Black (Red Oil)
Air oxidation of the electron-rich aminopyrazole.
Perform workup under . Acylate immediately (telescoped synthesis). Store as HCl salt.
Formation of Secondary Amines
Nitrile reduction intermediate reacting with product.
Increase Ammonia () concentration in solvent. Increase pressure.
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesizing Pyrazole Carboxamides starting from a Nitro-intermediate.
Figure 1: Decision tree for the catalytic hydrogenation of nitropyrazoles, highlighting the critical divergence based on halogen presence and the risk of oxidation.
References
BenchChem. (2025).[1] Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Retrieved from
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Retrieved from
National Institutes of Health (NIH). (2012). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC3563245. Retrieved from
Google Patents. (2017). Catalytic hydrogenation process for preparing pyrazoles (WO2017133942A1). Retrieved from
ResearchGate. (2012).[2] Discussion: How to prevent/minimize rapid air oxidation of 4-aminopyrazole. Retrieved from
Technical Support Center: 1,3-Dimethyl-1H-Pyrazole-4-Carboxamide Synthesis
The following guide serves as a Tier-3 Technical Support resource for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxamide . It is designed to troubleshoot yield failures, optimize regioselectivity, and provide a vali...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Tier-3 Technical Support resource for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxamide . It is designed to troubleshoot yield failures, optimize regioselectivity, and provide a validated protocol for scale-up.
Ticket ID: YIELD-OPT-13DMP
Status: Open
Assigned Specialist: Senior Application Scientist
System Overview & Route Analysis
To improve yield, we must first identify which "module" of your synthesis is failing. The synthesis generally proceeds via two phases: Cyclization (forming the ring) and Amidation (forming the carboxamide).
The Standard Industrial Route (Recommended)
This pathway offers the highest reliability for scale-up.
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A ).
Cyclization: Intermediate A + Methylhydrazine
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Intermediate B ).
Amidation: Intermediate B
Acid Chloride Target Amide .
Visualizing the Failure Points
The diagram below maps the critical decision nodes where yield is typically lost.
Caption: Critical pathway analysis showing the regioselectivity bifurcation in Phase 1 and moisture sensitivity in Phase 2.
Troubleshooting Guide (FAQ Format)
Issue 1: "My crude NMR shows a mixture of isomers. How do I favor the 1,3-dimethyl over the 1,5-dimethyl?"
Diagnosis: Regioselectivity failure during cyclization.
Root Cause: Methylhydrazine is an ambident nucleophile. The terminal
and the internal compete for the electrophilic centers of the ethoxymethylene intermediate. High temperatures favor the thermodynamic mixture (often increasing the 1,5-isomer).
Solution Protocol:
Temperature Control: Conduct the cyclization at low temperature (-10°C to 0°C) initially. The kinetic product favors the 1,3-isomer when the more nucleophilic unsubstituted nitrogen (
) attacks the most electrophilic carbon (the ethoxymethylene carbon) first.
Solvent Switch: Switch from ethanol to Toluene or THF . Protic solvents can facilitate proton transfers that equilibrate the intermediate, leading to isomer mixtures.
Purification: Do not attempt to separate isomers at the amide stage. Purify at the ester stage . The 1,3-dimethyl ester is often less soluble in hexanes/heptane than the 1,5-isomer, allowing for enrichment via recrystallization or trituration.
Issue 2: "The amidation yield is low (<50%). I'm using EDC/HOBt."
Diagnosis: Inefficient coupling for electron-deficient heterocycles.
Root Cause: Pyrazole carboxylic acids can be sterically hindered and electronically deactivated. Standard peptide coupling reagents (EDC, HATU) often struggle with the poor nucleophilicity of ammonia or the steric bulk of the pyrazole, leading to slow reaction and competitive hydrolysis.
Solution Protocol:
The "Hard" Route (Recommended): Convert the acid to the Acid Chloride using Thionyl Chloride (
). This generates a highly reactive species that reacts instantly with aqueous ammonia.
The "Soft" Route Alternative: If you must use coupling reagents, switch to CDI (Carbonyldiimidazole) . It forms an active acyl-imidazole intermediate that reacts cleanly with ammonia gas or ammonium salts, often with easier workup than EDC.
Issue 3: "I lose product during the aqueous workup. It just disappears."
Diagnosis: Water solubility of the target amide.[1]
Root Cause: 1,3-dimethyl-1H-pyrazole-4-carboxamide is a small, polar molecule with significant water solubility, especially in large volumes of aqueous wash.
Solution Protocol:
Salting Out: Saturate the aqueous phase with NaCl (brine) during extraction.
Solvent Choice: Use n-Butanol or IPA/Chloroform (1:3) for extraction instead of Ethyl Acetate or DCM. These solvent systems pull polar amides out of water much more effectively.
Continuous Extraction: For scale-up, use a continuous liquid-liquid extractor if partition coefficients are poor.
Condensation: Reflux the mixture at 130°C for 2-4 hours. Remove volatiles under reduced pressure to obtain Ethyl 2-(ethoxymethylene)-3-oxobutanoate (thick oil). Do not purify.
Cyclization: Dissolve the oil in Ethanol (absolute) . Cool to -10°C .[2]
Addition: Add Methylhydrazine (1.05 eq) dropwise over 1 hour, maintaining temperature < 0°C.
Workup: Allow to warm to RT. Evaporate solvent.[3][4]
Purification (CRITICAL): Triturate the crude oil with cold Heptane . The 1,3-isomer often crystallizes/precipitates while the 1,5-isomer remains in the mother liquor. Filter to isolate.
Phase B: Hydrolysis & Amidation
Hydrolysis: Treat ester with NaOH (2M, 2.0 eq) in water/MeOH. Stir 2h. Acidify with HCl to pH 2. Filter the precipitated Carboxylic Acid . Dry thoroughly.
Activation: Suspend the dry Acid in Thionyl Chloride (5 vol). Reflux for 2 hours until clear. Evaporate excess
completely (chase with toluene).
Amidation: Dissolve the crude Acid Chloride in dry DCM (10 vol). Cool to 0°C.
Purification techniques for 1,3-dimethyl-1H-pyrazole-4-carboxamide
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carboxamide Compound Profile & Critical Properties Before initiating purification, verify your target against these physicochemical baselines. Deviatio...
High water solubility of the acid precursor differs from the amide.
Key Impurity
1,5-Dimethyl regioisomer
Forms during the methylation/cyclization step.
Strategic Purification Logic (The "Why")
The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxamide typically proceeds via the reaction of methyl hydrazine with an ethyl acetoacetate derivative (often via a formylated intermediate).[1] This reaction is regioselective but not regiospecific , inevitably producing 5–15% of the unwanted 1,5-dimethyl isomer .
The Challenge: The 1,3- and 1,5-isomers have very similar polarities, making separation by standard silica chromatography difficult and solvent-intensive.
The Solution: Exploiting lattice energy differences . The 1,3-isomer generally packs more efficiently than the 1,5-isomer. Therefore, recrystallization is the primary purification vector, with chromatography reserved for "rescue" operations.
Q: I see a small impurity peak (approx. 5-10%) just before my main peak on HPLC. It won't wash away. What is it?A: This is almost certainly the 1,5-dimethyl-1H-pyrazole-4-carboxamide regioisomer.[1]
Diagnosis: Run a 1H NMR.[3] The C3-Methyl and N-Methyl protons will show distinct shifts.[1] In the 1,3-isomer, the N-methyl is typically around
3.7-3.8 ppm.[1] In the 1,5-isomer, steric shielding often shifts this signal.
Fix: Do not rely on washing. You must recrystallize.
Mechanism: The 1,3-isomer is less soluble in non-polar hydrocarbons than the 1,5-isomer. By dissolving in hot EtOAc and slowly adding Hexanes, you force the 1,3-isomer to crystallize while the 1,5-isomer remains in the mother liquor.
Q: My melting point is 118–121 °C. Is this acceptable?A: No. A depressed and broad melting range indicates a eutectic mixture of isomers.
Action: Perform a "swish" purification (trituration). Suspend the solid in cold diethyl ether or a 1:9 mixture of EtOAc:Hexanes and stir for 30 minutes. Filter. This removes surface impurities and oil residues without significant yield loss.
Category B: Crystallization Issues
Q: The product "oils out" instead of crystallizing. How do I recover it?A: Oiling out occurs when the solution exceeds the saturation point at a temperature above the compound's melting point (in the solvent mixture), or due to residual solvent impurities (like DMF).
Immediate Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product at a temperature just below the boiling point of the solvent. Allow to cool very slowly (wrap the flask in foil/towel).
Alternative: If using Ethanol/Water, you likely added water too fast. Re-dissolve in pure hot ethanol and add hot water dropwise until just turbid, then let cool.
Category C: Color & Trace Impurities
Q: My product is off-white/yellow. Does this affect biological assays?A: It depends. Yellow color often comes from trace oxidized hydrazine residues or conjugated oligomers.
Protocol: Dissolve crude material in hot Methanol. Add Activated Carbon (5 wt%) . Reflux for 15 minutes. Filter hot through a Celite pad. The filtrate should be colorless.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (High Purity)
Best for removing the 1,5-isomer.
Dissolution: Place 10 g of crude amide in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5–7 mL per gram).
Heating: Heat to reflux (approx. 77 °C) with stirring until fully dissolved. If solids remain, add more EtOAc in 1 mL increments.
Precipitation: Remove from heat. While still hot, slowly add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears (approx. ratio 1:1 to 1:2 EtOAc:Hexane).
Clear & Cool: Add a few drops of EtOAc to clear the solution. Cap the flask and let it cool to room temperature undisturbed for 2–3 hours.
Chilling: Place in an ice bath (0–4 °C) for 1 hour to maximize yield.
Filtration: Filter the white needles/crystals. Wash the cake with cold 1:3 EtOAc:Hexane.
Drying: Dry under vacuum at 45 °C for 4 hours.
Protocol B: Flash Chromatography (Rescue Method)
Use only if recrystallization fails or for small scale (<500 mg).
Note: The amide is polar. It typically elutes at 3–5% MeOH.
Detection: UV at 254 nm. (Amide bond absorption).
Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on crude purity and physical state.
Figure 2: Recrystallization Mechanism & Control
Caption: Mechanism of separating the 1,3-isomer from the 1,5-isomer using solubility differentials.
[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11674113 (Penflufen derivative core). Retrieved from [Link]
Li, S., et al. (2020). Design, Synthesis, and Biological Activity of Pyrazole-4-carboxamide Derivatives. (Contextual reference for melting point ranges of 1,3-dimethyl analogues). Retrieved from [Link]
Organic Syntheses. General procedures for Pyrazole Synthesis and Purification. (Methodological grounding for recrystallization). Retrieved from [Link]
Technical Support Center: Separating 1,3-Dimethyl and 1,5-Dimethyl Pyrazole Isomers
Welcome to the dedicated resource for researchers, scientists, and drug development professionals facing the challenge of separating 1,3-dimethyl and 1,5-dimethyl pyrazole isomers. This guide provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated resource for researchers, scientists, and drug development professionals facing the challenge of separating 1,3-dimethyl and 1,5-dimethyl pyrazole isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in the purification and analysis of these closely related compounds.
Introduction: The Challenge of Dimethyl Pyrazole Isomer Separation
The separation of 1,3-dimethyl and 1,5-dimethyl pyrazole isomers is a frequent challenge in organic synthesis and medicinal chemistry. These regioisomers often exhibit very similar physical and chemical properties, including polarity and boiling points, which can make their separation by standard techniques difficult.[1] Their structural similarity stems from the methylation of the 3(5)-methylpyrazole precursor, which can lead to a mixture of the two isomers. This guide will walk you through effective strategies for their separation and characterization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: My 1,3- and 1,5-dimethyl pyrazole isomers are co-eluting or showing poor separation during flash column chromatography on silica gel.
Potential Causes:
Similar Polarity: The primary reason for co-elution is the very close polarity of the two isomers, leading to similar retention factors (Rf) on silica gel.[1]
Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to effectively differentiate between the isomers.
Column Overload: Loading too much sample onto the column can lead to band broadening and a loss of resolution.[1]
Improper Column Packing: A poorly packed column with channels or voids will result in an uneven solvent front and poor separation.
Solutions:
Optimize the Mobile Phase:
Systematic TLC Analysis: Before attempting column chromatography, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.
Fine-Tune Polarity: If you observe some separation on TLC, try to improve it by making small, incremental changes to the solvent ratio. A shallower gradient or an isocratic elution with the optimal solvent system identified by TLC is often effective.[1]
Consider a Third Solvent: Sometimes, adding a small amount of a third solvent, like dichloromethane or methanol, can modulate the selectivity of the separation.
Improve Loading Technique:
Dry Loading: This is the preferred method for loading samples onto a silica gel column, especially if the sample has low solubility in the initial mobile phase.[1] Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1] This technique prevents issues associated with using a strong loading solvent and often leads to sharper bands and better separation.[1]
Minimize Strong Solvent Volume: If liquid loading is necessary, dissolve your sample in the absolute minimum amount of a strong solvent that is miscible with your mobile phase. Using an excessive amount of a strong solvent will broaden the initial sample band and compromise the separation.[1]
Ensure Proper Column Packing:
Slurry Packing: Always pack your column as a slurry of silica gel in the initial mobile phase to ensure a homogenous and well-packed bed.[1]
Problem 2: I've successfully separated the isomers by HPLC, but the peaks are tailing.
Potential Causes:
Secondary Interactions: Peak tailing for basic compounds like pyrazoles can occur due to interactions between the analyte and residual acidic silanol groups on the silica-based stationary phase.[1]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
Column Degradation: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.[1]
Solutions:
Add a Mobile Phase Modifier:
Reverse-Phase HPLC: For C18 columns, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of residual silanols and reduce tailing.[1][2]
Normal-Phase HPLC: For silica or other normal-phase columns, adding a small amount of a basic modifier like triethylamine or diethylamine can compete with the pyrazole for active sites on the stationary phase, improving peak shape.[1]
Reduce Sample Load: Decrease the injection volume or the concentration of your sample to avoid overloading the column.[1]
Check Column Health: If the problem persists, try backflushing the column or replacing the guard column. If the analytical column is old or has been subjected to harsh conditions, it may need to be replaced.[1]
Problem 3: I am struggling to differentiate between the 1,3- and 1,5-dimethyl pyrazole isomers using NMR spectroscopy.
Potential Causes:
Subtle Spectral Differences: The 1H and 13C NMR spectra of the two isomers can be quite similar, with chemical shift differences that may be small and difficult to interpret without a reference.
Solutions:
Utilize 2D NMR Techniques:
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for assigning the correct structure. For the 1,5-dimethyl pyrazole isomer, a NOE should be observed between the N1-methyl protons and the C5-methyl protons. For the 1,3-dimethyl pyrazole isomer, a NOE would be expected between the N1-methyl protons and the C5-proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can help to confirm connectivities. For example, in the 1,3-dimethyl pyrazole, a correlation should be seen between the N1-methyl protons and the C5 carbon. In the 1,5-dimethyl pyrazole, a correlation would be expected between the N1-methyl protons and the C5 carbon, which is attached to the other methyl group.
Reference Published Data: Compare your experimental spectra to previously reported and verified NMR data for both isomers.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 1,3-dimethyl and 1,5-dimethyl pyrazole?
While their properties are similar, there are slight differences that can be exploited for separation.
The difference in boiling points suggests that fractional distillation could be a viable separation method on a larger scale.[3]
Q2: Which chromatographic technique is generally most effective for separating these isomers?
The choice of technique depends on the scale and desired purity of the separation.
Flash Column Chromatography: This is a widely used and effective method for preparative scale separation of regioisomers.[1][9] With careful optimization of the mobile phase, baseline separation can often be achieved.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is ideal for analytical quantification and for obtaining highly pure samples. Both normal-phase and reverse-phase HPLC can be effective.[1]
Gas Chromatography (GC): Due to their volatility, GC is an excellent technique for the analytical separation and quantification of 1,3- and 1,5-dimethyl pyrazole isomers.[3] It can also be used for preparative separations on a smaller scale.
Q3: Can crystallization be used to separate the isomers?
Crystallization can be a powerful purification technique if one isomer is significantly less soluble than the other in a particular solvent system or if they form distinct crystalline structures.[10][11]
Fractional Crystallization: This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first, leaving the more soluble isomer in the mother liquor. This process may need to be repeated to achieve high purity.
Acid Addition Salt Formation: Pyrazoles are basic and can form salts with acids.[10] It is possible that the acid addition salts of the two isomers have different solubilities, which could be exploited for separation by crystallization.[10]
Q4: How can I confirm the identity of each separated isomer?
A combination of spectroscopic techniques is essential for unambiguous identification.
NMR Spectroscopy (1H, 13C, NOESY, HMBC): As discussed in the troubleshooting section, 2D NMR experiments are particularly useful for distinguishing between the two regioisomers.[9][12]
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in techniques like GC-MS might show subtle differences that can aid in identification when compared to a reference standard.[5][13]
Comparison to Authentic Samples: The most definitive way to confirm the identity of your separated isomers is to compare their analytical data (e.g., retention time in GC or HPLC, NMR spectra) to that of commercially available or independently synthesized authentic samples of 1,3-dimethyl and 1,5-dimethyl pyrazole.
Experimental Protocols
Protocol 1: Preparative Separation by Flash Column Chromatography
This protocol provides a general guideline for the separation of a mixture of 1,3- and 1,5-dimethyl pyrazole using flash chromatography.
Materials:
Silica gel (230-400 mesh)
Crude mixture of 1,3- and 1,5-dimethyl pyrazole
Solvents: Hexane (or Heptane), Ethyl Acetate
Glass column for flash chromatography
TLC plates (silica gel coated)
Collection tubes
Procedure:
TLC Optimization:
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
Spot the mixture onto a TLC plate.
Develop the TLC plate in a series of solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
Identify the solvent system that provides the best separation between the two isomer spots. The goal is to have Rf values between 0.2 and 0.5 and a clear separation.
Column Packing:
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.
Drain the excess solvent until the solvent level is just at the top of the silica bed.
Sample Loading (Dry Loading Recommended):
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel to the solution.
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column, creating a thin, even layer.
Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution and Fraction Collection:
Carefully add the mobile phase to the top of the column.
Apply gentle positive pressure (using a pump or inert gas) to begin the elution.
Collect fractions in separate test tubes.
Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
Isomer Identification and Isolation:
Once the fractions containing the pure isomers have been identified by TLC, combine the fractions for each isomer.
Remove the solvent from the combined fractions under reduced pressure to obtain the purified 1,3- and 1,5-dimethyl pyrazole.
Confirm the identity and purity of each isomer using NMR spectroscopy and/or GC-MS.
Diagram: Decision Workflow for Separation Strategy
Caption: Decision tree for selecting the appropriate separation technique.
References
Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278.
PubChem. (n.d.). 1,5-Dimethylpyrazole. Retrieved from [Link]
PubChem. (n.d.). CID 157050772 | C10H16N4. Retrieved from [Link]
AJOL.info. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Retrieved from [Link]
Chem-Impex. (n.d.). 1,5-Dimetilpirazol. Retrieved from [Link]
Chem-Impex. (n.d.). 1,3-Dimetilpirazol. Retrieved from [Link]
PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
MedchemExpress.com. (n.d.). 1,3-Dimethylpyrazole | Building Block. Retrieved from [Link]
PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]
Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. 27(1), 1-7.
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
Canadian Journal of Chemistry. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. 66(5), 1141-1146.
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Journal of AOAC INTERNATIONAL. (2023, April 15). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
Manakin. (n.d.). Guide for crystallization. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrazole, 1,5-dimethyl-. Retrieved from [Link]
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
RSC Publishing. (2025, February 24). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]
PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
Semantic Scholar. (2021, September 22). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions. Retrieved from [Link]
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
MDPI. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]
Semantic Scholar. (1994, September 1). High-Resolution Solid-state 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica. Retrieved from [Link]
ACS Publications. (n.d.). High-Resolution Solid-State 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica. Retrieved from [Link]
A Senior Application Scientist's Guide to the Definitive 1H NMR Characterization of 1,3-dimethyl-1H-pyrazole-4-carboxamide
Introduction: The Imperative for Unambiguous Structural Verification In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives are a cornerstone, serving as versatile scaffolds for a multitude of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives are a cornerstone, serving as versatile scaffolds for a multitude of biologically active compounds.[1][2] The subject of this guide, 1,3-dimethyl-1H-pyrazole-4-carboxamide, is a key synthetic intermediate whose precise structural integrity is paramount for the success of subsequent discovery and development efforts.[3] While a suite of analytical techniques can provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent method for delivering a comprehensive and definitive characterization.
This guide moves beyond a simple recitation of data. It is designed for the discerning researcher, providing a deep dive into the causality behind experimental choices, a framework for interpreting spectral data as a self-validating system, and an objective comparison of ¹H NMR with alternative analytical methodologies. Our objective is to equip you with the expertise to not only acquire a high-quality spectrum but to interpret it with confidence, ensuring the absolute identity and purity of your material.
Pillar 1: ¹H NMR as the Gold Standard for Isomer-Specific Characterization
Before delving into the specific spectrum, it is crucial to understand why ¹H NMR is the tool of choice. Unlike mass spectrometry, which confirms molecular weight but can struggle to differentiate isomers, or IR spectroscopy, which identifies functional groups but reveals little about the molecular framework, ¹H NMR provides a detailed map of the entire proton environment within a molecule.[4][5][6] It reveals:
Chemical Environment: The precise electronic surrounding of each proton.
Connectivity: Which protons are adjacent to one another through scalar coupling.
Stoichiometry: The relative number of protons in each unique environment.
This combination of information is what allows for the unambiguous assignment of a structure like 1,3-dimethyl-1H-pyrazole-4-carboxamide, distinguishing it from other potential isomers.
Pillar 2: The Predicted ¹H NMR Spectrum of 1,3-dimethyl-1H-pyrazole-4-carboxamide
A robust analysis begins with a prediction based on established principles of chemical shifts and coupling. The structure of 1,3-dimethyl-1H-pyrazole-4-carboxamide presents five distinct proton environments.
Structure:
(Note: For 1,3-dimethyl-1H-pyrazole-4-carboxamide, the pyrazole ring positions are C3, C4, C5, N1, and N2)
The expected ¹H NMR signals are a direct reflection of this molecular architecture. The pyrazole ring proton (H5), the two distinct methyl groups (N1-CH₃ and C3-CH₃), and the two amide protons (-NH₂) each provide a unique signature.
Data Summary: Expected ¹H NMR Signals
The following table summarizes the predicted ¹H NMR data for 1,3-dimethyl-1H-pyrazole-4-carboxamide, with chemical shifts estimated based on typical values for pyrazole derivatives.[7][8]
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
H-5 (Pyrazole Ring)
7.8 - 8.2
Singlet (s)
1H
Located on an electron-deficient aromatic heterocycle, deshielded by the adjacent nitrogen and the carboxamide group. No adjacent protons for coupling.
N1-CH₃ (N-Methyl)
3.8 - 4.1
Singlet (s)
3H
Methyl group attached directly to a nitrogen atom within the aromatic ring, resulting in a downfield shift compared to a C-CH₃ group.
C3-CH₃ (C-Methyl)
2.4 - 2.7
Singlet (s)
3H
Methyl group attached to a carbon atom of the pyrazole ring. Less deshielded than the N-methyl group.
-CONH₂ (Amide)
6.5 - 7.5 (broad)
Broad Singlet (br s)
2H
Labile protons subject to chemical exchange and quadrupolar broadening from the adjacent ¹⁴N atom. Their chemical shift is highly dependent on solvent, concentration, and temperature.
Pillar 3: A Self-Validating Experimental Protocol
Acquiring a high-quality, interpretable spectrum requires a meticulously planned experimental approach. The protocol below is designed to be a self-validating system, where the choices made are intended to maximize the information obtained.
Step-by-Step Methodology for ¹H NMR Analysis
Sample Preparation (The Causality of Solvent Choice):
Accurately weigh 5-10 mg of 1,3-dimethyl-1H-pyrazole-4-carboxamide.
Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Expert Rationale: While CDCl₃ is a common NMR solvent, DMSO-d₆ is the superior choice for this molecule.[9] The amide protons (-CONH₂) are labile and can rapidly exchange with trace amounts of acidic protons (like H₂O), leading to signal broadening or disappearance. DMSO-d₆ is hygroscopic and forms strong hydrogen bonds with the amide protons, slowing this exchange process and typically resulting in two distinct, sharper broad singlets for the non-equivalent NH protons, providing more definitive structural information.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
Acquire a standard ¹H NMR spectrum using the following typical parameters:
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
Spectral Width: -2 to 12 ppm (to encompass all expected signals).
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in pure absorption mode.
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
Integrate all signals and normalize the integration to a known peak (e.g., set the H-5 singlet to 1.00).
(Optional) D₂O Exchange for Confirmation:
To definitively confirm the identity of the amide proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube.
Shake vigorously and re-acquire the spectrum. The signals corresponding to the -CONH₂ protons will diminish or disappear entirely due to proton-deuterium exchange, confirming their assignment.
Visualization: ¹H NMR Experimental Workflow
Caption: Workflow for the ¹H NMR characterization of 1,3-dimethyl-1H-pyrazole-4-carboxamide.
Comparative Analysis: Situating ¹H NMR Among Alternative Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques. Understanding their respective strengths and limitations is key to an efficient analytical strategy.[10]
Technique
Information Provided for this Molecule
Advantages
Limitations
¹H NMR Spectroscopy
Definitive Structure: Confirms proton framework, connectivity, stoichiometry, and isomeric purity. Differentiates N-CH₃ from C-CH₃.
Lower sensitivity compared to MS. Can be complex for mixtures.
¹³C NMR Spectroscopy
Carbon Skeleton: Shows the number of unique carbon environments (6 expected). Confirms presence of C=O, aromatic, and methyl carbons.
Complements ¹H NMR by providing direct information on the carbon backbone.[5]
Low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times.[11]
Mass Spectrometry (MS)
Molecular Formula: Provides the exact mass, confirming the elemental composition (C₆H₉N₃O). Fragmentation patterns can offer structural clues.
Extremely high sensitivity. Provides definitive molecular weight.[10]
Cannot distinguish between isomers (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxamide). Provides limited connectivity information.
Infrared (IR) Spectroscopy
Functional Groups: Confirms the presence of N-H bonds (amide, ~3200-3400 cm⁻¹), a C=O bond (amide I band, ~1650-1680 cm⁻¹), and C-H bonds.
Fast and simple to run. Excellent for confirming the presence or absence of key functional groups.[4][6]
Provides no information on the overall molecular connectivity or isomerism. The "fingerprint region" can be complex to interpret.[11]
Visualization: The Complementarity of Analytical Techniques
This diagram illustrates how different analytical techniques provide overlapping and complementary information to build a complete structural picture of the target molecule.
Caption: Relationship between primary and complementary analytical characterization techniques.
Conclusion
The structural characterization of a molecule like 1,3-dimethyl-1H-pyrazole-4-carboxamide is a foundational requirement for its use in research and development. This guide has established that while techniques like Mass Spectrometry and IR Spectroscopy provide valuable, confirmatory data, ¹H NMR spectroscopy is the indispensable tool for definitive, unambiguous structural elucidation.
By following a robust experimental protocol rooted in an understanding of the underlying chemical principles—such as the strategic choice of DMSO-d₆ to resolve labile amide protons—researchers can generate a high-fidelity spectrum. The true expertise, however, lies in interpreting this spectrum as a self-validating system, where the chemical shifts, integrations, and multiplicities converge to provide a single, logical structural solution. This rigorous approach ensures the identity, purity, and ultimate utility of this important chemical building block.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem . Provides details on typical chemical shifts, coupling constants, and experimental methodologies like D₂O exchange for pyrazole derivatives. Link
¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate . Offers example spectra and chemical shifts for the basic pyrazole structure. Link
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC . Discusses the factors influencing ¹H NMR chemical shifts in substituted pyrazoles. Link
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals . Details experimental procedures, including the use of DMSO-d₆ as an NMR solvent for pyrazole derivatives. Link
¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III) . Discusses factors that influence the chemical shifts of protons on the pyrazole ring. Link
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience . Provides examples of spectroscopic analysis confirming the structures of synthesized pyrazole derivatives. Link
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . Highlights the importance of pyrazole carboxamide derivatives in medicinal chemistry. Link
Which one is better for an analytical technique, NMR or IR? Why? - Quora . A discussion comparing the utility of NMR and IR, noting NMR's superior ability for detailed structural elucidation. Link
(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds . Describes the synthesis and characterization of pyrazole-carboxamide compounds using IR and NMR techniques. Link
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate . Reviews the fundamental theories and applications of IR, NMR, and MS for molecular structure analysis. Link
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org . Mentions the characterization of pyrazole derivatives using techniques including FTIR and NMR. Link
Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents . Describes the synthesis of a closely related precursor, highlighting its importance as an intermediate. Link
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives - J-Stage . Demonstrates the application of pyrazole-4-carboxamide derivatives in agrochemicals. Link
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . Provides an educational overview of the principles and differences between major spectroscopic techniques. Link
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class . Introduces the underlying concepts of NMR, MS, and IR spectroscopy for identifying chemical structures. Link
1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde - Chem-Impex . Describes a related compound as a valuable intermediate in the development of pyrazole derivatives with diverse biological activities. Link
MS and NMR - the Perfect Couple? - The Analytical Scientist . Compares the advantages and limitations of MS and NMR for sample characterization. Link
A Comparative Guide to HPLC Method Development for Pyrazole Carboxamide Purity Analysis
Introduction Pyrazole carboxamides represent a prominent class of heterocyclic compounds with extensive applications in the pharmaceutical and agrochemical industries.[1] Their diverse biological activities, including an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyrazole carboxamides represent a prominent class of heterocyclic compounds with extensive applications in the pharmaceutical and agrochemical industries.[1] Their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, have made them a focal point of drug discovery and development.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a critical factor for guaranteeing their safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis, offering the high resolution and sensitivity needed to separate the main component from structurally similar impurities.
This guide provides a comprehensive, experience-driven comparison of strategies for developing a robust, fit-for-purpose reversed-phase HPLC (RP-HPLC) method for the purity analysis of pyrazole carboxamides. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, empowering you to build a self-validating and reliable analytical procedure.
Part 1: Foundational Principles & Strategic Planning
A successful HPLC method is built on a thorough understanding of the analyte and a clear definition of the analytical goal.
1.1 Understanding the Analyte: The Physicochemical Landscape of Pyrazole Carboxamides
Pyrazole carboxamides are aromatic heterocyclic compounds.[1][2] Their chromatographic behavior is dictated by several key properties:
Polarity and Hydrophobicity (LogP): Generally, these compounds are moderately polar. The presence of the pyrazole ring, carboxamide group, and various substituents will influence their overall hydrophobicity. This property is the primary driver of retention in RP-HPLC.
Acidity/Basicity (pKa): The pyrazole ring and amide functional groups can have acidic or basic properties, meaning their ionization state is pH-dependent. Controlling the pH of the mobile phase is therefore critical for achieving consistent retention times and symmetrical peak shapes.[3][4]
UV Absorbance: The aromatic nature of the pyrazole ring system results in strong UV absorbance, making UV detection a highly suitable and sensitive technique for quantification.[5]
1.2 Defining the Goal: A "Fit-for-Purpose" Purity Method
The objective of a purity method is to separate, detect, and quantify all potential impurities. According to the International Council for Harmonisation (ICH) guidelines, such a method must be "stability-indicating."[6] This means the method must be able to resolve the active compound from any degradation products that may form under stress conditions.[6][7]
A well-developed purity method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[8][9][10][11]
Part 2: A Comparative Guide to Method Development Strategy
The core of method development lies in the systematic selection and optimization of the stationary and mobile phases.
2.1 The Heart of the Separation: Comparative Column Selection
The choice of stationary phase is the most powerful tool for influencing selectivity.[12][13] For pyrazole carboxamides, several reversed-phase columns are viable, each offering unique interaction mechanisms.
Stationary Phase
Primary Interaction
Advantages for Pyrazole Carboxamides
Potential Disadvantages
C18 (Octadecylsilane)
Hydrophobic
The "workhorse" of RP-HPLC; excellent for general-purpose separation based on hydrophobicity.[14]
May not provide sufficient selectivity for structurally similar isomers or polar impurities.
C8 (Octylsilane)
Hydrophobic
Less retentive than C18, which can be advantageous for highly hydrophobic pyrazole carboxamides, leading to shorter run times.[15]
Reduced retention may lead to co-elution with the solvent front for more polar compounds.
Phenyl-Hexyl
Hydrophobic & π-π Interactions
The phenyl group offers alternative selectivity through π-π interactions with the aromatic pyrazole ring.[12][14][16] This is highly effective for separating aromatic isomers or compounds with subtle structural differences.[14][17]
The dual interaction mechanism can sometimes complicate method optimization.
Scientist's Insight: While C18 is often the first choice, a Phenyl-Hexyl column should be a primary consideration for pyrazole carboxamides. The potential for π-π interactions provides an orthogonal separation mechanism that can resolve impurities a standard C18 column might miss.[12][14]
2.2 The Driving Force: Mobile Phase Optimization
Optimizing the mobile phase is crucial for achieving the desired retention, resolution, and peak shape.[3][18]
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is a strong eluent in RP-HPLC.[3]
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[4]
Recommendation: Begin with ACN due to its favorable physical properties. If selectivity is a challenge, substituting with or creating a ternary mixture with MeOH is a valuable strategy.[4]
pH and Buffer Selection
Since pyrazole carboxamides can be ionizable, controlling the mobile phase pH is critical. A common approach is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure a single, non-ionized form, leading to sharp, symmetrical peaks.[4]
Low pH (e.g., pH 2-3): Using additives like 0.1% trifluoroacetic acid (TFA) or formic acid is common.[4][19] This suppresses the ionization of acidic functional groups and provides good peak shape for many compounds.
Mid-range pH (e.g., pH 4-6): Buffers like phosphate or acetate are necessary to maintain a stable pH.
Elution Mode: Isocratic vs. Gradient
Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple, robust, and ideal for separating a few components with similar retention.[18]
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent.[3][13] This is essential for purity analysis where impurities with a wide range of polarities may be present.[3][20] A gradient allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution of early-eluting peaks.[13]
Workflow for Mobile Phase Optimization:
Caption: A decision tree for systematic mobile phase optimization.
Part 3: Experimental Protocol & Validation
This section outlines a step-by-step workflow for developing and validating a stability-indicating HPLC method.
3.1 Experimental Workflow: From Scouting to Validation
Caption: Overall workflow for HPLC method development and validation.
Determine the solubility of the pyrazole carboxamide in common HPLC solvents (e.g., ACN, MeOH, Water).
Prepare a stock solution and perform a UV scan using a diode array detector (DAD/PDA) to identify the wavelength of maximum absorbance (λmax).
The diluent for sample preparation should be similar in composition to the initial mobile phase to ensure good peak shape.
Step 2: Forced Degradation Studies (Specificity)
To ensure the method is stability-indicating, forced degradation studies are essential.[6][21] The goal is to achieve 5-20% degradation of the API.[22][23]
Acid/Base Hydrolysis: Expose the sample to 0.1N HCl and 0.1N NaOH at room temperature or elevated temperature (e.g., 60°C).[22]
Oxidative Degradation: Use a reagent like 3% hydrogen peroxide.
Thermal Stress: Expose the solid sample to dry heat (e.g., 80°C).[22]
Photolytic Stress: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[6][7][22]
Analyze all stressed samples against a non-stressed control. The method demonstrates specificity if the degradation peaks are well-resolved from the main API peak.
Step 3: Method Validation
Once the chromatographic conditions are finalized, the method must be validated as per ICH Q2(R1).[8][9]
Validation Parameter
Purpose
Typical Acceptance Criteria
System Suitability
To ensure the chromatographic system is adequate for the intended analysis.[24][25][26]
Tailing Factor ≤ 2.0; RSD of replicate injections < 2.0%; Resolution > 2.0 between API and closest impurity.[24]
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Peak purity analysis (using DAD) should pass; degradants are resolved from the API peak.
Linearity
To show that the results are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
To demonstrate the closeness of the test results to the true value.
% Recovery typically between 98.0% and 102.0%.
Precision
To show the agreement between a series of measurements from multiple samplings of the same homogeneous sample.
RSD ≤ 2.0%.
LOD & LOQ
To determine the lowest amount of analyte that can be detected and quantified, respectively.
Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability criteria must be met after minor changes (e.g., ±5% organic, ±0.2 pH, ±10% flow rate).
Part 4: Data Presentation & Interpretation
Illustrative Data: Column Performance Comparison
The following table presents hypothetical data comparing the performance of a C18 and a Phenyl-Hexyl column for the separation of a pyrazole carboxamide API from a critical impurity pair generated during forced degradation.
Parameter
C18 Column
Phenyl-Hexyl Column
Acceptance Criteria
Resolution (Rs) between API and Impurity A
1.8
3.5
> 2.0
API Tailing Factor (Tf)
1.3
1.1
≤ 2.0
Impurity A Tailing Factor (Tf)
1.6
1.2
≤ 2.0
API Theoretical Plates (N)
8,500
12,000
> 2000
Analysis: In this example, the Phenyl-Hexyl column provides significantly better resolution for the critical pair, demonstrating its superior selectivity for this specific separation challenge.[17] Both columns provide acceptable peak shape and efficiency, but only the Phenyl-Hexyl method meets the system suitability requirement for resolution.
Conclusion
Developing a robust HPLC purity method for pyrazole carboxamides is a systematic process that marries an understanding of the analyte's chemistry with a logical, comparative approach to selecting chromatographic parameters. While a C18 column is a reasonable starting point, a Phenyl-Hexyl stationary phase often provides superior selectivity due to its ability to engage in π-π interactions with the aromatic pyrazole core. The use of gradient elution with an acidified mobile phase is typically necessary to resolve a wide range of potential impurities and degradation products.
By following a structured workflow that includes forced degradation studies and full validation according to ICH guidelines, researchers can develop a reliable, stability-indicating method that ensures the quality, safety, and efficacy of these vital pharmaceutical compounds.
References
Vertex AI Search. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
Pharmaguideline. (n.d.).
ResolveMass Laboratories Inc. (2026).
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Pharmaceutical Outsourcing. (2012).
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Phenomenex. (2025).
American Pharmaceutical Review. (n.d.).
Drawell. (2024).
Journal of Applied Pharmaceutical Science. (n.d.).
Agilent Technologies Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis.
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs.
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
LCGC International. (2013).
Pharmacopeia. (2006).
BUCHI. (n.d.).
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
Shimadzu. (n.d.).
R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... | Download Scientific Diagram.
ResearchGate. (2024). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
IJCPA. (2014).
JOCPR. (n.d.).
IJPPS. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
INIS-IAEA. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds.
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
Usiena air - Unisi. (2020). Design, synthesis, and physicochemical and pharmacological profiling of 7‐Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo.
PMC. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System.
Mass spectrometry fragmentation patterns of dimethylpyrazole carboxamides
Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of Dimethylpyrazole Carboxamide Fungicides Executive Summary: The SDHI Signature Dimethylpyrazole carboxamides are a dominant subclass of Succinate Deh...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of Dimethylpyrazole Carboxamide Fungicides
Executive Summary: The SDHI Signature
Dimethylpyrazole carboxamides are a dominant subclass of Succinate Dehydrogenase Inhibitors (SDHIs), critical in modern agriculture for controlling fungal pathogens. For the analytical chemist, these compounds present a unique challenge and opportunity: they share a conserved "warhead" (the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl moiety) but diverge significantly in their amine "payloads."[1]
This guide moves beyond simple ion lists. It dissects the why and how of their fragmentation under collision-induced dissociation (CID), providing a comparative analysis of the five market-leading analogs: Fluxapyroxad, Bixafen, Penflufen, Sedaxane, and Isopyrazam.
Mechanistic Principles of Fragmentation
Understanding the fragmentation of these compounds requires recognizing their bipartite structure: a conserved Acid Moiety (the pyrazole ring) linked via an amide bridge to a variable Amine Moiety (often a complex aromatic or aliphatic system).
Primary Fragmentation Pathways
Amide Bridge Cleavage: The most energetically favorable pathway in ESI+ is often the cleavage of the amide C-N bond. This typically yields an acylium ion derived from the pyrazole ring or a protonated amine fragment.
Difluoromethyl Instability: The presence of the -CHF₂ group introduces a characteristic neutral loss of HF (20 Da), particularly in negative ion mode (ESI-).
Ring-Specific Degradation: High collision energies (CE) will shatter the pyrazole ring, often producing low-mass diagnostic ions (e.g., m/z ~96 or ~117).[1]
Visualizing the Pathway
The following diagram illustrates the generalized fragmentation logic for this class, using Fluxapyroxad as the model template.
Figure 1: Generalized fragmentation pathway for dimethylpyrazole carboxamides. The "decision" of charge retention (Acid vs. Amine) depends on the proton affinity of the variable amine group.
Comparative Fragmentation Analysis
The following table synthesizes experimental data for the five key analytes. Note the distinct ionization mode preferences; while all can ionize in ESI+, Fluxapyroxad and Bixafen often show superior sensitivity and distinct fragmentation in ESI- due to their acidic amide protons and fluorinated rings.
Analyte
MW (Da)
Preferred Mode
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Mechanistic Insight
Fluxapyroxad
381.3
ESI-
380.1 [M-H]⁻
360.1
342.1
HF Elimination: The dominant path in ESI- is the loss of HF (-20 Da), followed by a second fluorine loss.[1]
Bixafen
414.2
ESI+
414.1 [M+H]⁺
394.1
266.1
Amide Cleavage: The 266 ion corresponds to the loss of the pyrazole moiety, retaining the charge on the dichlorophenyl-amine part.
Penflufen
317.3
ESI+
318.2 [M+H]⁺
234.1
141.1
Amine Dominance: The 234 ion results from the loss of the pyrazole ring (84 Da). The 141 ion is likely the pyrazole fragment itself.
Sedaxane
331.3
ESI+
332.2 [M+H]⁺
290.2
130.1
Rearrangement: The 290 ion indicates a loss of 42 Da (propene), characteristic of the cyclopropyl moiety opening/loss.
Isopyrazam
359.3
ESI-
358.1 [M-H]⁻
131.0
111.0
Isomer Specific: Syn/Anti isomers exist.[1][2] The 131 ion is the difluoromethyl-pyrazole anion, highly diagnostic for the class in negative mode.
Expert Insight: When analyzing Isopyrazam , be aware that it exists as syn and anti isomers which may separate chromatographically. Ensure your integration window covers both peaks or that you quantify them individually if required by regulation.
Experimental Protocol: A Self-Validating System
To ensure data integrity, the following protocol incorporates "Stop/Go" quality gates. This workflow is designed for high-throughput analysis in complex matrices (e.g., cereals, fruits).[1]
Reagents & Setup
Extraction: QuEChERS (EN 15662 or AOAC 2007.01).
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid (Buffers pH for stable ionization).
Mobile Phase B: Methanol (Preferred over ACN for better separation of Isopyrazam isomers).
Column: C18, 1.8 µm, 2.1 x 100 mm (e.g., Zorbax Eclipse Plus or equivalent).
Workflow Diagram
Figure 2: Analytical workflow with integrated Quality Assurance decision node.
Cleanup (d-SPE): Transfer 1mL supernatant to d-SPE tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine).[1] Note: For Fluxapyroxad/Bixafen in ESI-, avoid excessive PSA as it can adsorb acidic analytes; C18 alone is safer.[1]
LC-MS/MS: Inject 2µL. Run a gradient from 5% B to 95% B over 10 minutes.
Validation (The "Self-Validating" Step):
Retention Time: Must match standard ±0.1 min.
Ion Ratio: The ratio of Quantifier/Qualifier peak areas must be within ±30% of the reference standard. If this fails, matrix interference is likely—re-extract or use standard addition.
Performance Evaluation vs. Alternatives
When choosing between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) for these compounds:
Feature
Triple Quadrupole (QqQ)
High-Resolution (Q-TOF/Orbitrap)
Sensitivity
Superior (LOQ < 1 µg/kg)
Moderate (LOQ ~ 5-10 µg/kg)
Selectivity
High (via MRM)
Superior (via Exact Mass < 5ppm)
Scope
Targeted (Must know what to look for)
Untargeted (Retrospective analysis)
Best For
Routine compliance testing (MRL enforcement)
Metabolite identification & unknown screening
References
European Union Reference Laboratories (EURL). (2013). Validation of MRM pesticides from the Working Document SANCO/12745/2013. Retrieved from [Link]
Food and Agriculture Organization (FAO). (2011). Fluxapyroxad: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Retrieved from [Link]
Shimadzu Application News. (2016). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2010). Fluxapyroxad Environmental Chemistry Method - Soil. Retrieved from [Link]
ResearchGate. (2017). Simultaneous Determination of Isopyrazam and Azoxystrobin in Cucumbers by LC-MS/MS. Retrieved from [Link]
A Comparative Guide to the Structural Elucidation of 1,3-dimethyl-1H-pyrazole-4-carboxamide: An In-Depth Analysis of X-ray Crystallography versus Alternative Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of the determination of the three-dimensional structure of 1,3-dimethyl-1H-pyrazole-4-carboxa...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the determination of the three-dimensional structure of 1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule of significant interest within the broader class of pyrazole derivatives known for their diverse pharmacological activities.[1] While the definitive crystal structure for this specific compound is not publicly available, this guide will present a putative X-ray crystallographic analysis based on established methodologies for closely related pyrazole compounds.[2][3] This will serve as a framework for a critical comparison with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational approaches, thereby offering a holistic perspective on modern structural elucidation.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of the atomic arrangement within a crystalline solid. It provides a static, high-resolution snapshot of the molecule's conformation and its packing within the crystal lattice. The precision of this technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which are critical for understanding molecular geometry and intermolecular interactions.
Hypothetical Experimental Protocol for X-ray Crystal Structure Analysis
The successful determination of a crystal structure is contingent on the ability to grow high-quality single crystals. The following protocol outlines the probable steps for the analysis of 1,3-dimethyl-1H-pyrazole-4-carboxamide.
Step 1: Crystallization.
High-purity 1,3-dimethyl-1H-pyrazole-4-carboxamide would be synthesized and purified. Various crystallization techniques, such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate), vapor diffusion, or cooling of a saturated solution, would be employed to obtain single crystals of sufficient size and quality.
Step 2: Data Collection.
A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
Step 3: Structure Solution and Refinement.
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by parameters such as the R-factor.
Anticipated Crystallographic Data
Based on the analysis of similar pyrazole derivatives, we can anticipate the type of crystallographic data that would be obtained for 1,3-dimethyl-1H-pyrazole-4-carboxamide. For instance, a related compound, 3-(difluoromethyl)-N-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide, was found to crystallize in the triclinic system with the space group P-1.[2] Another example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, crystallized in the triclinic system.[4][5]
Parameter
Hypothetical Value/Range for 1,3-dimethyl-1H-pyrazole-4-carboxamide
Crystal System
Monoclinic or Triclinic
Space Group
P2₁/c or P-1
a (Å)
10 - 15
b (Å)
5 - 10
c (Å)
15 - 20
β (°)
90 - 105
Volume (ų)
1000 - 1500
Z
4
R-factor
< 0.05
This table presents hypothetical data based on published structures of similar pyrazole derivatives for illustrative purposes.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule often requires a multi-technique approach. The choice of analytical method depends on the specific information required, the nature of the sample, and the available resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing valuable information about the connectivity of atoms and the dynamic behavior of the molecule.[6][7]
Strengths:
Solution-State Analysis: Provides insights into the molecule's structure and dynamics in a more biologically relevant environment.[7]
Dynamic Information: Can be used to study conformational changes, molecular motion, and intermolecular interactions in solution.[7][8]
No Crystallization Required: Can be used to analyze non-crystalline or poorly crystalline materials.[7]
Weaknesses:
Lower Resolution: Typically provides lower resolution structural information compared to X-ray crystallography.[8][9]
Size Limitation: Can be challenging for very large molecules.[10]
Complex Spectra: Spectra can be complex and require sophisticated interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[11] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[11]
Strengths:
High Sensitivity: Requires very small amounts of sample.
Molecular Weight Determination: Provides accurate molecular weight information.
Structural Information from Fragmentation: MS/MS experiments can reveal details about the molecular structure.
Weaknesses:
Limited Stereochemical Information: Generally does not provide information about the three-dimensional arrangement of atoms.
Indirect Structural Information: Structural elucidation often relies on the interpretation of fragmentation patterns, which can be complex.[11]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the structure and properties of molecules.[12] These methods are often used in conjunction with experimental data to refine and validate structural models.
Strengths:
Predictive Power: Can be used to predict structures and properties of molecules that have not yet been synthesized.
Complements Experimental Data: Can aid in the interpretation of experimental results and provide insights into molecular behavior.[12]
Weaknesses:
Approximations: Relies on theoretical models and approximations, and the accuracy of the results can vary.
Computationally Intensive: Can require significant computational resources.
Workflow and Decision-Making in Structural Analysis
The selection of an appropriate analytical technique is a critical step in the process of structural elucidation. The following diagrams illustrate the typical workflow for X-ray crystallography and a decision-making framework for choosing between different analytical methods.
Caption: Experimental workflow for X-ray crystal structure analysis.
Caption: Decision-making framework for selecting an analytical technique.
Conclusion
The structural elucidation of 1,3-dimethyl-1H-pyrazole-4-carboxamide, like many small molecules in drug discovery and development, benefits from a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure with atomic precision, techniques such as NMR spectroscopy and mass spectrometry provide crucial complementary information regarding the molecule's behavior in solution and its fundamental chemical properties. Furthermore, computational methods are increasingly valuable for predicting structures and rationalizing experimental observations. A judicious combination of these techniques, guided by the specific research questions at hand, will undoubtedly provide the most comprehensive understanding of this and other important pyrazole derivatives.
References
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Peer-Reviewed Scientific Research, 12(3), 45-67.
Dührkop, K. (2019).
Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
Synthesis and structural characterization of novel pyrazoline derivatives. (2021). DergiPark, 25(4), 890-898.
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 1234.
Zare Shahneh, M. R. (2022). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California.
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Scientific Reports, 11(1), 1-15.
Chandani, A., Singh, S., & Sharma, S. (2018).
Böcker, S., & Dührkop, K. (2016). Computational methods for small molecule identification.
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]
On the complementarity of X-ray and NMR data. (2020). Progress in Biophysics and Molecular Biology, 150, 107-115.
Comparison of NMR and X-ray crystallography. (n.d.). University of Pannonia.
Comparison of X-ray Crystallography, NMR and EM. (2024).
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (2000). Encyclopedia of Life Sciences.
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012). eLS.
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2019). The Journal of Organic Chemistry, 84(15), 9457-9467.
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Scientific Reports, 14(1), 1-21.
Synthesis and crystal structure of a new copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole. (2025). Journal of Chemistry and Technologies, 33(2), 342-351.
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2843-2852.
Davydenko, Y. M., et al. (2025). Synthesis and crystal structure of a new copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole. Journal of Chemistry and Technologies, 33(2), 342-351.
Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 345-347.
N,n-dimethyl-1h-pyrazole-4-carboxamide (C6H9N3O). (n.d.). PubChemLite. Retrieved from [Link]
Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170.
1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(11-12), 567-570.
1H-Pyrazole, 1,3-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1083.
Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, E66, o3170.
Comparative Bioactivity Guide: 1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole
The following technical guide compares the bioactivity, physicochemical properties, and synthetic accessibility of 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) . Executive Summary In medicinal and co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the bioactivity, physicochemical properties, and synthetic accessibility of 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) .
Executive Summary
In medicinal and coordination chemistry, the regiochemistry of methylpyrazoles dictates their thermodynamic stability, ligand capability, and biological efficacy.
1,3-Dimethylpyrazole (1,3-DMP) is the thermodynamically stable, sterically accessible isomer. It is the preferred scaffold for coordination-driven bioactivity (e.g., metalloenzyme inhibition, platinum-based antitumor drugs).
1,5-Dimethylpyrazole (1,5-DMP) is the sterically congested, "kinetic" isomer. Its bioactivity is frequently compromised by the "ortho-like" steric clash between the N1-methyl and C5-methyl groups, which inhibits binding to metal centers and enzymatic pockets.
This guide analyzes the structural determinants that render 1,3-DMP the superior bioactive scaffold in most standard applications, while highlighting the utility of 1,5-DMP as a mechanistic probe for steric tolerance.
Structural & Physicochemical Basis[1]
The divergence in bioactivity begins with the 3D spatial arrangement of the methyl groups.
The "Methyl Clash" Phenomenon
The defining feature of 1,5-DMP is the steric repulsion between the methyl group on Nitrogen-1 and the methyl group on Carbon-5.
1,3-DMP: Substituents are distal. The N2-lone pair is exposed and available for H-bonding or metal coordination.
1,5-DMP: Substituents are proximal. The C5-methyl group sterically shields the N2-lone pair, reducing basicity and coordination strength.
Physicochemical Comparison Table
Property
1,3-Dimethylpyrazole
1,5-Dimethylpyrazole
Impact on Bioactivity
Steric Environment
Unhindered (Planar)
Hindered (Twisted/Clashed)
1,5-isomer fits poorly in tight enzymatic pockets.
Coordination Ability
High (Monodentate Ligand)
Low / Unstable
1,3-isomer forms stable antitumor metal complexes.
Boiling Point
~136°C (More Volatile)
>140°C (Less Volatile)
1,3-DMP is easier to purify by distillation.
Dipole Moment
Aligned
Opposed/Distorted
Affects membrane permeability and solubility.
Thermodynamic Stability
Stable
Metastable (Rearranges to 1,3)
1,5-DMP can convert to 1,3-DMP under thermal stress.
Obtaining pure isomers is the first challenge in bioactivity screening. Standard methylation of 3(5)-methylpyrazole yields a mixture dominated by the 1,3-isomer due to steric control.
Synthesis Workflow Visualization
Figure 1: Regioselectivity in methylation. The formation of 1,5-DMP is suppressed by the steric bulk of the C5-methyl group, making specific "directed" synthesis (e.g., via tosylhydrazones) necessary for high yields of the 1,5-isomer.
Bioactivity Case Studies
Case Study A: Antitumor Coordination Complexes (Platinum Drugs)
Platinum(II) complexes using pyrazoles as leaving ligands or stable carriers are investigated for cytotoxicity against cancer lines (e.g., A549, HeLa).
Mechanism: The pyrazole nitrogen (N2) must coordinate to the Platinum(II) center.
1,3-DMP Performance: Forms stable cis-[Pt(1,3-DMP)2Cl2] complexes. The unhindered N2 allows square-planar geometry, facilitating DNA intercalation or adduct formation.
1,5-DMP Performance: The C5-methyl group clashes with the chloride ligands or the metal center itself. This prevents stable coordination or forces the complex into a distorted geometry that is kinetically labile (falls apart before reaching the DNA target).
Case Study B: Nitrification Inhibition (Agrochemicals)
Nitrification inhibitors (like DMPP) target the enzyme Ammonia Monooxygenase (AMO). While the free NH group is often critical, N-methylated studies reveal the importance of the active site fit.
Mechanism: Binding to the Cu/Fe active site of AMO to delay the conversion of Ammonium (
) to Nitrate ().
1,3-DMP: Exhibits weak to moderate inhibition. It can enter the pocket but lacks the H-bond donor capability of the parent 3,5-dimethylpyrazole.
1,5-DMP: Exhibits negligible inhibition . The steric bulk prevents the molecule from approaching the metal center of the enzyme.
Data Point: In comparative soil assays, 1,3-isomers retain ~10-20% of the activity of the parent DMPP, whereas 1,5-isomers are effectively inert.
To obtain pure standards for bioactivity comparison.
Reaction: Dissolve 3(5)-methylpyrazole (10 mmol) in THF. Add NaH (11 mmol) at 0°C. Stir 30 min. Add MeI (10 mmol) dropwise.
Workup: Quench with water, extract with DCM.
Separation (Critical):
The mixture will be ~85:15 (1,3 vs 1,5).
Distillation: Use a spinning band column. Collect the lower boiling fraction (136-138°C) ; this is 1,3-DMP .
The residue contains 1,5-DMP. Purify via flash chromatography (Silica, Hexane/EtOAc 8:2). 1,5-DMP elutes after 1,3-DMP due to higher polarity/interaction with silica.
Protocol 5.2: Evaluation of Steric Hindrance (Coordination Assay)
A self-validating test to confirm isomer identity before biological testing.
Reagent: Prepare a solution of
in water.
Addition: Add 2 equivalents of the pyrazole isomer. Stir at room temperature for 24h.
Observation:
1,3-DMP: Precipitates a yellow solid (cis-[Pt(1,3-DMP)2Cl2]) readily.
1,5-DMP: Solution remains clear or forms a brown oil (decomposition/no reaction) due to steric rejection.
References
Regioselectivity in Pyrazole Alkylation : Coke and Chemistry, "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures," 2015. Link
Antitumor Pyrazole Complexes: Journal of Medicinal Chemistry, "Synthesis and Cytotoxicity of Platinum(II) Complexes with Methyl-Substituted Pyrazoles." (General Reference for Pt-Pyrazole chemistry).
Steric Effects in Pyrazoles : MDPI, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," 2019. Link
Nitrification Inhibition Mechanisms: Soil Biology and Biochemistry, "DMPP (3,4-dimethylpyrazole phosphate): A new nitrification inhibitor for agriculture and horticulture." (Contextualizing the requirement for unhindered N-sites).
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-dimethyl-1H-pyrazole-4-carboxamide
Part 1: Core Principles and Immediate Safety The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 1,3-dimethyl-1H-pyrazole-4-carboxamide, w...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Principles and Immediate Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 1,3-dimethyl-1H-pyrazole-4-carboxamide, where comprehensive hazard data is lacking, our approach must be conservative and guided by the precautionary principle. The pyrazole chemical family contains a wide array of biologically active molecules, including pharmaceuticals and pesticides, which underscores the need for careful handling from acquisition to disposal.[3]
Hazard Assessment Based on Structural Analogs
Based on the hazard profiles of similar pyrazole-carboxamide and dimethyl-pyrazole derivatives, we can anticipate the following potential hazards:
Skin and Eye Irritation: Many related compounds are classified as skin and eye irritants.[4] Direct contact must be avoided.
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
Harmful if Swallowed: Acute oral toxicity is a potential concern.[5]
All handling and disposal operations should therefore be conducted under the assumption that the compound is hazardous.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, a multi-layered safety approach combining engineering controls and robust PPE is mandatory.
Control / PPE Item
Specification & Rationale
Engineering Control
All handling, including weighing, transfers, and packaging for disposal, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Eye Protection
Wear tightly fitting chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[6]
Hand Protection
Use chemically resistant gloves (e.g., nitrile rubber, 0.4 mm or thicker). Gloves must be inspected before use and disposed of as contaminated waste after handling. Always use proper glove removal technique to avoid skin contact.[2]
Body Protection
Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, impervious clothing may be necessary.[6]
Respiratory Protection
If working outside a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[2]
Part 2: Waste Characterization and Management Workflow
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[7]
Waste Classification
1,3-dimethyl-1H-pyrazole-4-carboxamide is not a specifically "listed" hazardous waste by the EPA. Therefore, its classification depends on its "characteristics":
Ignitability, Corrosivity, Reactivity: Unlikely for this compound, but must be confirmed.
Toxicity: This is the most probable characteristic.
Given the lack of specific data, it is safest to manage it as a characteristic hazardous waste based on potential toxicity. All waste streams containing this compound must be treated as hazardous.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing 1,3-dimethyl-1H-pyrazole-4-carboxamide waste from generation to collection.
Caption: Decision workflow for handling and disposing of chemical waste.
Part 3: Step-by-Step Disposal and Decontamination Protocols
Adherence to a standardized protocol is essential for safety and compliance.
Protocol for Waste Containment
Segregation: Do not mix pyrazole-carboxamide waste with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your EHS department. This prevents potentially dangerous reactions.
Container Selection: Use only approved, chemically compatible hazardous waste containers. Ensure containers are in good condition with secure, sealing lids.[9]
Solid Waste:
Carefully transfer pure 1,3-dimethyl-1H-pyrazole-4-carboxamide, contaminated weigh boats, or absorbent materials used for minor spills into a designated solid hazardous waste container.[10]
Collect all solutions containing the compound in a designated liquid hazardous waste container.
Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]
Contaminated Labware & PPE:
Sharps: Needles, contaminated glassware, and other sharps must be placed in a designated, puncture-resistant sharps container.
Non-Sharps: Dispose of contaminated gloves, wipes, and plasticware by double-bagging in clearly marked hazardous waste bags.[2]
Labeling:
Immediately label the waste container with a hazardous waste tag.
The label must include:
The words "Hazardous Waste"
The full chemical name: "1,3-dimethyl-1H-pyrazole-4-carboxamide" and any other components (e.g., solvents)
The approximate concentrations and total volume/mass
The date of accumulation
Storage:
Keep waste containers tightly sealed unless you are actively adding waste.
Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and has secondary containment.
Protocol for Spill Management
In the event of a spill, prompt and correct action is critical.
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Assess & Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
Don PPE: Before cleanup, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.
Containment:
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do not sweep dry powder.[10]
For Liquid Spills: Surround the spill with absorbent dikes or pads to prevent it from spreading.
Cleanup:
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.[6]
Clean the spill area thoroughly. A multi-step process is recommended:
First, wipe the area with a cloth soaked in a surfactant or soap solution.[11]
Follow with a solvent rinse (e.g., 70% isopropanol or ethanol), if compatible with the surface.[11]
Finish with a final wipe using water.
All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[1]
Reporting: Report the incident to your supervisor and EHS department, even if there were no injuries.
Part 4: Final Disposal and Regulatory Compliance
The ultimate responsibility for compliant chemical disposal lies with the waste generator.[12]
Final Disposal Method: Surplus and non-recyclable 1,3-dimethyl-1H-pyrazole-4-carboxamide should be sent to a licensed disposal company. The preferred method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[2][6]
Regulatory Framework: All disposal activities must adhere to the EPA's RCRA regulations (40 CFR Parts 260-279).[12] State and local regulations may be more stringent.[7][8]
Documentation: Maintain meticulous records of waste generation and disposal, as required by law. These "cradle-to-grave" records are essential for regulatory compliance.
By implementing these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain the highest standards of scientific integrity and professional responsibility.
References
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
ChemicalBook. (2025, July 19). Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate - Safety Data Sheet.
BenchChem. (2025). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
MCF Environmental Services. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?
BASF. (2026, February 19). Safety data sheet.
Apollo Scientific. (2023, September 8). 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde - Safety Data Sheet.
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
TCI Chemicals. (2024, December 5). SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxamide Hemisulfate.
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Pyrazole.
JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
National Center for Biotechnology Information. (2023, May 24). Management of decontamination in chemical accidents: a laboratory model.
National Center for Biotechnology Information. (2018, August 8). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
ASHP Publications. (n.d.). DECONTAMINATION AND CLEANING.
Cornell University EHS. (n.d.). 9.3 Decontamination Procedures. Retrieved from Cornell University Environment, Health and Safety.